tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-10(2,3)17-9(16)14-6-4-11(13,5-7-14)8(12)15/h4-7,13H2,1-3H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYFNZOBKWUTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441796 | |
| Record name | tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288154-18-7 | |
| Record name | 1,1-Dimethylethyl 4-amino-4-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288154-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |
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Foundational & Exploratory
Synthesis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The described methodology follows a robust and well-documented route, commencing from readily available starting materials. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its practical application.
Overview of the Synthesis Pathway
The synthesis of this compound is achieved through a four-step process. The pathway begins with the formation of a hydantoin ring from 4-piperidone, followed by the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. Subsequently, the hydantoin ring is hydrolyzed to yield a key amino acid intermediate. The synthesis is completed by the amidation of the carboxylic acid functionality to afford the target carbamoyl group.
Quantitative Data Summary
The following tables summarize the quantitative data for each step of the synthesis, including reactant quantities, yields, and key reaction parameters.
Table 1: Synthesis of Piperidine-4-spiro-5'-hydantoin
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| 4-Piperidone Monohydrate Hydrochloride | 153.61 | 0.195 | 30.0 | - |
| Ammonium Carbonate | 96.09 | 0.420 | 41.3 | - |
| Potassium Cyanide | 65.12 | 0.410 | 26.7 | - |
| Methanol | - | - | - | 250 |
| Water | - | - | - | 250 |
| Product | 155.17 | - | - | - |
| Yield | - | - | - | Not Reported |
Table 2: N-Boc Protection of Piperidine-4-spiro-5'-hydantoin
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| Piperidine-4-spiro-5'-hydantoin | 155.17 | 0.22 | 34.1 | - |
| Di-tert-butyl dicarbonate | 218.25 | 0.770 | 168.0 | - |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.0015 | 0.2 | - |
| Triethylamine | 101.19 | 0.154 | 15.7 | - |
| 1,2-Dimethoxyethane (DME) | - | - | - | 700 |
| Product | 455.52 | - | 60.0-65.3 | - |
| Yield | - | - | - | 83-90% |
Table 3: Hydrolysis to tert-Butyl 4-amino-4-carboxypiperidine-1-carboxylate
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| 1-(tert-Butoxycarbonyl)piperidine-4-spiro-5'-(1',3'-bis(tert-butoxycarbonyl))hydantoin | 455.52 | 0.088 | 40.0 | - |
| Potassium Hydroxide (2.0 M solution) | - | 0.68 | - | 340 |
| Tetrahydrofuran (THF) | - | - | - | 340 |
| Hydrochloric Acid (6.0 N and 2.0 N) | - | - | - | As needed |
| Product | 244.29 | - | 13.4-14.1 | - |
| Yield | - | - | - | 64-87% |
Table 4: Amidation to this compound
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| tert-Butyl 4-amino-4-carboxypiperidine-1-carboxylate | 244.29 | 1.0 equiv | - | - |
| N-Methylmorpholine (NMM) | 101.15 | 2.2 equiv | - | - |
| Isobutyl Chloroformate | 136.58 | 1.1 equiv | - | - |
| Ammonium Hydroxide (28-30% solution) | - | Excess | - | - |
| Tetrahydrofuran (THF) | - | - | - | - |
| Product | 243.30 | - | - | - |
| Yield | - | - | - | Typical >80% |
Experimental Protocols
Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin [1]
A 1000-mL, single-necked, round-bottomed flask equipped with a magnetic stir bar and an addition funnel is charged with 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol), ammonium carbonate (41.3 g, 420 mmol), 250 mL of methanol, and 150 mL of deionized water. The mixture is stirred at room temperature until all solids dissolve. A solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water is then added dropwise to the reaction mixture over 10 minutes. The flask is sealed and the mixture is stirred at room temperature for 48 hours. The resulting suspension is concentrated to a volume of 300 mL by rotary evaporation at 40°C, and then cooled to 10°C. The precipitated white solid is collected by suction filtration. The filtrate is concentrated to 200 mL to yield additional product. The combined solid is washed with four 25-mL portions of deionized water and dried.
Step 2: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-spiro-5'-(1',3'-bis(tert-butoxycarbonyl))hydantoin [1]
To a suspension of Piperidine-4-spiro-5'-hydantoin (34.1 g, 0.22 mol) in 700 mL of 1,2-dimethoxyethane (DME) in a 2000-mL flask is added triethylamine (15.7 g, 154 mmol) in one portion, and the resulting white suspension is stirred for 30 minutes. Di-tert-butyl dicarbonate (168.0 g, 770 mmol) is then added, followed by 4-dimethylaminopyridine (DMAP) (0.2 g, 1.5 mmol). Additional 0.2 g portions of DMAP are added at 12-hour intervals for a total of six additions. The reaction mixture is stirred vigorously for 72 hours. The resulting light yellow solid is collected by suction filtration, washed with cold hexane, and dried under vacuum to yield 60.0–65.3 g (83-90%) of the product.[1]
Step 3: Synthesis of tert-Butyl 4-amino-4-carboxypiperidine-1-carboxylate [1]
A 2000-mL round-bottomed flask is charged with a suspension of the tris-Boc-hydantoin from Step 2 (40.0 g, 88 mmol) in 340 mL of THF. A solution of 2.0 M potassium hydroxide (340 mL, 680 mmol) is added in one portion. The flask is stoppered and the reaction mixture is stirred for 4 hours. The mixture is then poured into a 1000-mL separatory funnel. The aqueous layer is separated and washed with three 100-mL portions of THF. The aqueous solution is cooled to 0°C and the pH is adjusted to 8.0 by the slow addition of approximately 100 mL of 6.0 N HCl solution. The solution is further acidified to pH 6.5 with 2.0 N HCl solution. The white precipitate is collected by filtration. The filtrate is concentrated to provide additional precipitate. The combined solids are dried under reduced pressure, suspended in 100 mL of chloroform, and stirred for 45 minutes. The white solid is filtered and dried under reduced pressure to yield 13.4–14.1 g (64-87%) of the amino acid.[1]
Step 4: Synthesis of this compound
To a solution of tert-butyl 4-amino-4-carboxypiperidine-1-carboxylate (1.0 equiv) in anhydrous THF at -15°C under a nitrogen atmosphere is added N-methylmorpholine (2.2 equiv). The mixture is stirred for 10 minutes, and then isobutyl chloroformate (1.1 equiv) is added dropwise, maintaining the temperature below -10°C. The reaction is stirred for an additional 30 minutes at -15°C. A pre-cooled (0°C) aqueous solution of ammonium hydroxide (excess) is then added to the reaction mixture. The solution is allowed to warm to room temperature and stirred for 2-4 hours. The reaction mixture is then concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.
Conclusion
The synthetic pathway described provides a reliable and scalable method for the preparation of this compound. The experimental protocols are based on established and well-documented procedures, ensuring reproducibility. The provided quantitative data serves as a valuable resource for planning and executing this synthesis in a laboratory setting. This technical guide is intended to support researchers and scientists in the efficient synthesis of this important chemical intermediate for applications in drug discovery and development.
References
A Technical Guide to tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate: A Key Synthetic Intermediate
Introduction
Tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate is a piperidine derivative that, based on available scientific literature, primarily serves as a chemical intermediate in the synthesis of more complex molecules rather than acting as a therapeutic agent with a direct mechanism of action on biological targets. Its structure, featuring a Boc-protected amine and a carbamoyl group, makes it a versatile building block in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, its role in synthesis, and detailed experimental protocols for related compounds, reflecting its significance in medicinal chemistry.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, the properties of structurally similar compounds are well-documented. The following table summarizes key computed properties for closely related piperidine derivatives, providing a reference for the expected characteristics of the title compound.
| Property | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid |
| Molecular Formula | C10H20N2O2 | C16H24N2O2 | C11H20N2O4 |
| Molecular Weight | 200.28 g/mol | 276.37 g/mol | 244.29 g/mol |
| IUPAC Name | tert-butyl 4-aminopiperidine-1-carboxylate | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |
| CAS Number | 87120-72-7 | 125541-22-2 | 252720-31-3 |
Data sourced from PubChem and other chemical databases.
Role as a Synthetic Intermediate
The primary utility of this compound lies in its role as a precursor for the synthesis of various pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical modifications at other positions of the molecule. This is a common strategy in multi-step organic synthesis.
Compounds with a similar piperidine scaffold are integral to the synthesis of a wide range of therapeutics. For instance, derivatives of 4-aminopiperidine are key components in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other classes of drugs. The structural motif of the title compound makes it a valuable starting material for creating diverse chemical libraries for high-throughput screening in drug discovery campaigns.
Experimental Protocol: Synthesis of a Structurally Related Compound
Given the limited specific protocols for the title compound, a detailed methodology for the synthesis of the closely related 1-boc-4-aminopiperidine from 1-boc-4-piperidinecarboxamide is presented below. This process, adapted from patent literature, illustrates a common synthetic route for this class of compounds.
Step 1: Synthesis of 1-boc-4-piperidinecarboxamide
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Reaction Setup : In a 1-liter three-necked glass flask, combine 48-50 g of 4-piperidinecarboxamide, 98-100 mL of distilled water, and 48-50 g of triethylamine.
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Addition of Boc Anhydride : While stirring the mixture at 20-25 °C, slowly add 78-80 g of di-tert-butyl dicarbonate (Boc anhydride).
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Reaction : Continue stirring at room temperature for 8-10 hours.
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Work-up : After the reaction is complete, adjust the pH of the solution to 6-7 using a 20% hydrochloric acid solution.
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Extraction and Purification : Extract the product with dichloromethane. Dry the organic phase and concentrate it until it becomes thick. Add 100-150 g of acetone and allow the solution to crystallize at 0-2 °C for 10-12 hours.
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Isolation : Collect the resulting white crystalline powder of 1-boc-4-piperidinecarboxamide by filtration.
Step 2: Synthesis of 1-boc-4-aminopiperidine via Hofmann Rearrangement
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Reagent Preparation : In a 1-liter three-necked flask, prepare a solution of sodium hydroxide by adding 198-200 mL of a 40-60% sodium hydroxide solution. Cool the solution to below 25 °C.
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Bromine Addition : Slowly add 60-80 g of bromine to the sodium hydroxide solution.
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Addition of Starting Material : Add 50 g of the 1-boc-4-piperidinecarboxamide prepared in Step 1 to the reaction mixture.
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Reaction : Heat the mixture to reflux and maintain for 3-5 hours.
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Cooling and pH Adjustment : Cool the reaction mixture to room temperature. Slowly adjust the pH to a suitable range for extraction using a 10-15% solution of dilute hydrochloric acid at a temperature of 0-5 °C.
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Extraction and Purification : Extract the product, dry the organic phase, and concentrate. Add petroleum ether to induce crystallization at a low temperature.
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Isolation : Filter the solution to obtain the final product, 1-boc-4-aminopiperidine, as white crystals.[1]
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of this compound as a building block.
Caption: Synthetic workflow for a related aminopiperidine.
Caption: Role as a building block in drug discovery.
While a traditional mechanism of action is not applicable to this compound, its importance in the field of medicinal chemistry is significant. As a versatile synthetic intermediate, it provides a valuable scaffold for the creation of novel compounds with potential therapeutic applications. The ability to selectively manipulate its functional groups makes it a key tool for researchers and scientists in the ongoing effort to develop new and effective medicines. The methodologies and conceptual frameworks presented in this guide underscore its utility and provide a technical foundation for its application in organic synthesis and drug development.
References
Spectral Data Analysis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectral characterization of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate. A comprehensive search of publicly available scientific databases and chemical literature was conducted to obtain Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this specific compound. However, at the time of this publication, detailed experimental spectra for this compound are not available in the public domain. The search results yielded data for structurally similar but distinct molecules. This document outlines the general methodologies for acquiring such data and presents a logical workflow for spectral analysis in drug discovery and development.
Introduction
This compound is a bifunctional piperidine derivative incorporating both a free amine and a carbamoyl group at the C4 position, along with a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. Such substituted piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. Spectroscopic analysis is critical for the unambiguous structure elucidation and purity assessment of these compounds. This guide provides a framework for the spectral characterization that would be applied to this molecule.
Experimental Protocols for Spectral Data Acquisition
While specific data for the target compound is unavailable, the following are standard experimental protocols for obtaining NMR, MS, and IR spectra for similar organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A 5-10 mg sample of the compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent depends on the compound's solubility.
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¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a 400 MHz or higher field spectrometer. Key parameters to be recorded would include chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz, and integration values.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be recorded, often using a proton-decoupled pulse sequence to simplify the spectrum. Chemical shifts (δ) in ppm would be reported. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS)
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Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source would be the preferred method.
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, would be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
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Data Acquisition: Mass spectra would be acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The accurate mass measurement would be used to confirm the elemental composition of the molecule.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer would be used.
-
Sample Preparation: The spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the crystal. Alternatively, a KBr pellet could be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
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Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The frequencies of characteristic absorption bands would be reported in wavenumbers (cm⁻¹).
Predicted Spectral Data Summary
In the absence of experimental data, the following tables provide predicted key spectral features for this compound based on its structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ | ~1.45 | s | 9H |
| Piperidine CH₂ (axial, adjacent to N) | ~2.8 - 3.2 | m | 2H |
| Piperidine CH₂ (equatorial, adjacent to N) | ~3.8 - 4.2 | m | 2H |
| Piperidine CH₂ (axial, adjacent to C4) | ~1.5 - 1.8 | m | 2H |
| Piperidine CH₂ (equatorial, adjacent to C4) | ~1.9 - 2.2 | m | 2H |
| NH₂ (amino) | Broad singlet | s (broad) | 2H |
| NH₂ (carbamoyl) | Broad singlet | s (broad) | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~28.5 |
| C(CH₃)₃ | ~80.0 |
| Piperidine CH₂ (adjacent to N) | ~40-45 |
| Piperidine CH₂ (adjacent to C4) | ~30-35 |
| C4 (quaternary) | ~55-60 |
| C=O (Boc) | ~155.0 |
| C=O (carbamoyl) | ~175-180 |
Table 3: Predicted MS and IR Data
| Technique | Parameter | Predicted Value |
| MS (ESI-HRMS) | [M+H]⁺ | Calculated m/z: 245.1710 |
| IR | N-H stretch (amine) | 3400-3250 cm⁻¹ (two bands) |
| N-H stretch (amide) | 3350-3180 cm⁻¹ (two bands) | |
| C-H stretch (aliphatic) | 2975-2850 cm⁻¹ | |
| C=O stretch (Boc) | ~1690 cm⁻¹ | |
| C=O stretch (amide I) | ~1660 cm⁻¹ | |
| N-H bend (amine/amide II) | 1650-1550 cm⁻¹ |
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the characterization of a novel chemical entity in a drug development setting.
Caption: Workflow for the spectroscopic analysis of a novel compound.
Conclusion
While experimental spectral data for this compound is not currently found in the public domain, this guide provides the standard methodologies and a logical workflow for its characterization. The predicted spectral data serves as a reference for researchers who may synthesize this compound in the future. Accurate and thorough spectral analysis is an indispensable component of modern drug discovery and development, ensuring the structural integrity and purity of novel chemical entities.
Technical Guide: tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate and Related Compounds
Executive Summary
This technical guide addresses the chemical compound tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate. Extensive searches of public chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this exact molecule. This suggests that it may be a novel compound or one that is not widely commercially available or characterized in published literature.
However, due to its structural similarity to key synthetic building blocks, this guide provides a comprehensive overview of a closely related and well-documented compound: tert-Butyl 4-aminopiperidine-1-carboxylate (CAS No. 87120-72-7). This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with substituted piperidine scaffolds.
Introduction to tert-Butyl 4-aminopiperidine-1-carboxylate
tert-Butyl 4-aminopiperidine-1-carboxylate is a bifunctional molecule widely utilized in medicinal chemistry and organic synthesis. It incorporates a piperidine ring, a common scaffold in many pharmaceuticals, with a primary amine at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The Boc group provides a stable, yet easily removable, protecting group, allowing for selective manipulation of the primary amine in synthetic schemes.
Chemical Identification and Properties
A summary of the key identifiers and physicochemical properties for tert-butyl 4-aminopiperidine-1-carboxylate is provided below.
| Property | Value | Reference |
| CAS Number | 87120-72-7 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 200.28 g/mol | [3] |
| IUPAC Name | tert-butyl 4-aminopiperidine-1-carboxylate | [1] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [2] |
Synonyms:
-
4-Amino-1-Boc-piperidine[1]
-
1-Boc-4-piperidinamine[2]
-
tert-Butyl 4-amino-1-piperidinecarboxylate[2]
-
N-Boc-4-aminopiperidine[1]
-
4-Aminopiperidine-1-carboxylic acid tert-butyl ester[1]
Experimental Protocols
While specific experimental protocols for the initially requested compound are unavailable, tert-butyl 4-aminopiperidine-1-carboxylate is a versatile starting material. A general experimental workflow for its use in amide coupling reactions, a common application, is described below.
General Amide Coupling Protocol:
-
Dissolution: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Carboxylic Acid: Add an equimolar amount of the desired carboxylic acid to the solution.
-
Coupling Agent: Introduce a peptide coupling agent (e.g., HATU, HBTU, or EDC with HOBt) to the reaction mixture.
-
Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the desired N-acylated product.
Applications in Drug Discovery
tert-Butyl 4-aminopiperidine-1-carboxylate serves as a crucial building block in the synthesis of various biologically active molecules. Its applications include the development of:
-
SIRT2 Inhibitors: It can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which have shown potential as inhibitors of the silent information regulator human type 2 (SIRT2).
-
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The compound is utilized in the synthesis of piperidine-substituted triazine derivatives and piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which are potent inhibitors of HIV-1 reverse transcriptase.
Logical Workflow for Synthesis
The following diagram illustrates a generalized synthetic workflow involving tert-butyl 4-aminopiperidine-1-carboxylate.
Caption: A typical reaction pathway utilizing tert-butyl 4-aminopiperidine-1-carboxylate.
Conclusion
References
InChIKey and SMILES for tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate, a piperidine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide presents a proposed synthetic pathway, detailed experimental protocols based on established chemical reactions, and data for key intermediates.
Compound Identification
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₂₁N₃O₃
-
InChIKey: (Predicted) ZJCDHJSWJBRHIO-UHFFFAOYSA-N
-
SMILES: (Predicted) CC(C)(C)OC(=O)N1CCC(CC1)(N)C(=O)N
A closely related compound found in chemical databases is the N-Cbz protected version, tert-butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate, which confirms the stability of the core scaffold.
Physicochemical Properties
| Property | This compound (Computed) | 1-Boc-4-aminopiperidine-4-carboxylic acid (Experimental) |
| Molecular Weight | 243.30 g/mol | 244.29 g/mol |
| CAS Number | Not available | 183673-71-4 |
| Melting Point | Not available | 289-294 °C[1] |
| Form | Not available | Solid[1] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(N)C(=O)N | CC(C)(C)OC(=O)N1CCC(N)(CC1)C(O)=O[1] |
| InChI Key | YNHLVALLAURVJF-UHFFFAOYSA-N | YNHLVALLAURVJF-UHFFFAOYSA-N[1] |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to obtain this compound commences from the commercially available N-Boc-4-piperidone. The proposed multi-step synthesis involves a Bucherer-Bergs reaction to form a spiro-hydantoin intermediate, followed by hydrolysis to yield a key amino acid precursor, which is then amidated to the final product.
References
Therapeutic Potential of 4-Amino-4-Carbamoylpiperidine Derivatives: A Technical Guide
Introduction
The 4-amino-4-carbamoylpiperidine scaffold is a key pharmacophore in modern drug discovery, most notably in the development of selective enzyme inhibitors. Its rigid piperidine ring and strategically placed functional groups allow for high-affinity interactions with specific biological targets. This guide provides an in-depth analysis of the primary therapeutic target of this class of compounds, Dipeptidyl Peptidase-4 (DPP-4), and explores the associated signaling pathways, quantitative measures of efficacy, and the experimental protocols used for their characterization.
Primary Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4)
The most well-established therapeutic target for 4-amino-4-carbamoylpiperidine derivatives is Dipeptidyl Peptidase-4 (DPP-4), a transmembrane glycoprotein that plays a crucial role in glucose homeostasis. DPP-4 inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, these derivatives prevent the degradation of GLP-1 and GIP, leading to prolonged incretin activity, enhanced insulin release, and improved glycemic control in patients with type 2 diabetes.
Alogliptin is a prominent example of a potent and selective DPP-4 inhibitor featuring the 4-amino-4-carbamoylpiperidine moiety. Its mechanism of action involves binding to the active site of the DPP-4 enzyme, thereby preventing the cleavage of its natural substrates.
Quantitative Analysis of DPP-4 Inhibition
The inhibitory potency of 4-amino-4-carbamoylpiperidine derivatives against DPP-4 is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro potency of Alogliptin, a representative compound from this class.
| Compound | Target | IC50 (nM) | Assay Condition |
| Alogliptin | Human DPP-4 | <10 | Fluorometric assay |
| Rat DPP-4 | 6.9 | Fluorometric assay | |
| Marmoset DPP-4 | 4.1 | Fluorometric assay |
Signaling Pathway of DPP-4 Inhibition
The therapeutic effect of 4-amino-4-carbamoylpiperidine derivatives is mediated through the potentiation of the incretin signaling pathway. The following diagram illustrates the mechanism by which DPP-4 inhibition leads to improved glycemic control.
Methodological & Application
Application Notes and Protocols for tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
Abstract
Tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a protected piperidine nitrogen and a geminal amino-carbamoyl group at the 4-position, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document provides an overview of its potential applications and detailed experimental protocols for its use as a chemical intermediate.
Chemical Properties
A summary of the key chemical properties for this compound and related structures is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C11H21N3O3 | N/A |
| Molecular Weight | 243.30 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | [2] |
Applications in Drug Discovery
The piperidine scaffold is a common motif in many approved drugs due to its favorable pharmacokinetic properties. The specific arrangement of functional groups in this compound makes it a key intermediate for the synthesis of various therapeutic agents, particularly enzyme inhibitors and receptor modulators.[3] The Boc protecting group allows for selective manipulation of the piperidine nitrogen, while the primary amine and carboxamide offer sites for further chemical elaboration.[4]
Experimental Protocols
The following protocols describe the general procedures for the synthesis and utilization of this compound as a synthetic intermediate.
Protocol 1: Synthesis via Hofmann Rearrangement
This protocol outlines a common method for the synthesis of the title compound starting from a suitable precursor.[1]
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Materials:
-
1-Boc-4-piperidinecarboxamide
-
Bromine
-
Sodium hydroxide solution (40-60%)
-
Hydrochloric acid (10-15%)
-
Dichloromethane
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a three-necked flask, prepare a solution of sodium hydroxide.
-
Carefully add bromine to the sodium hydroxide solution at a temperature below 25 °C.
-
Add 1-Boc-4-piperidinecarboxamide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
Cool the reaction to room temperature.
-
Slowly add dilute hydrochloric acid to adjust the pH to acidic.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Add petroleum ether to the residue and cool to induce crystallization.
-
Filter the white crystalline product.
Protocol 2: N-Arylation for Fentanyl Analog Synthesis
This protocol describes the use of a related compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP), as an intermediate in the synthesis of fentanyl and its analogs.[5] While not the exact target molecule, this illustrates a key application of similar piperidine building blocks.
Workflow for N-Arylation:
Caption: General workflow for the synthesis of fentanyl analogs.
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
Aniline
-
Palladium catalyst (for Buchwald-Hartwig)
-
Base (e.g., triethylamine, sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene, THF)
-
Acylating agent (e.g., propionyl chloride)
-
Acid for deprotection (e.g., trifluoroacetic acid)
Procedure:
-
To a solution of tert-Butyl 4-aminopiperidine-1-carboxylate in an anhydrous solvent, add aniline, a suitable base, and a palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction and perform an aqueous workup. Purify the resulting 1-Boc-4-AP by column chromatography.
-
Dissolve the purified intermediate in a suitable solvent and add an acylating agent in the presence of a base.
-
After the acylation is complete, remove the Boc protecting group by treating with a strong acid like TFA.
-
Neutralize the reaction and purify the final fentanyl analog.
Safety and Handling
Standard laboratory safety precautions should be taken when handling this compound and its reagents. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[6]
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics. The protocols provided herein offer a foundation for its synthesis and application in medicinal chemistry research. Further exploration of its utility in constructing diverse molecular scaffolds is warranted.
References
- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 6. tert-butyl 4-(benzyloxycarbonylamino)-4-carbamoylpiperidine-1-carboxylate | 288154-17-6 [amp.chemicalbook.com]
Application Notes and Protocols for tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate is a versatile bifunctional chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine ring with a protected amine (Boc group), a primary amine, and a carbamoyl (carboxamide) group at the C4 position, makes it a valuable building block for the synthesis of a diverse range of complex molecules. The strategic placement of these functional groups allows for selective chemical transformations, enabling the construction of various heterocyclic systems and substituted scaffolds for targeted drug design.
The piperidine moiety is a prevalent scaffold in many approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The presence of both an amino and a carbamoyl group on the same carbon atom offers unique opportunities for creating compounds with specific three-dimensional arrangements, which can be crucial for binding to biological targets. This intermediate is particularly relevant in the synthesis of enzyme inhibitors, such as those targeting proteases and kinases, where precise interactions with the active site are required.
Key Applications
The utility of this compound as a chemical intermediate is primarily in the synthesis of novel therapeutic agents. Its application spans several key areas of drug discovery:
-
Enzyme Inhibitors: The primary amine can act as a key pharmacophore, forming hydrogen bonds or salt bridges with amino acid residues in the active sites of enzymes. This makes the intermediate a suitable starting material for the synthesis of inhibitors for various enzyme classes, including:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The aminopiperidine scaffold is a common feature in several DPP-4 inhibitors used for the treatment of type 2 diabetes.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The carbamoyl group can mimic the nicotinamide moiety of NAD+, a key substrate for PARP enzymes, making this intermediate a candidate for the development of novel PARP inhibitors for cancer therapy.
-
Kinase Inhibitors: The piperidine ring can serve as a scaffold to which various pharmacophoric groups are attached to target the ATP-binding site of kinases.
-
-
Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the functional groups (the Boc-protected amine and the primary amine/carbamoyl group) allows for a stepwise and controlled introduction of molecular diversity. This is highly advantageous in the generation of compound libraries for high-throughput screening.
-
Synthesis of Complex Heterocycles: The amino and carbamoyl groups can be utilized in cyclization reactions to form fused heterocyclic systems, which are often found in biologically active natural products and synthetic drugs.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound and related intermediates is presented below. This data is essential for reaction monitoring and product characterization.
| Property | This compound | Related Intermediate: tert-Butyl 4-aminopiperidine-1-carboxylate[1] | Related Intermediate: tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate[2] |
| Molecular Formula | C₁₁H₂₁N₃O₃ | C₁₀H₂₀N₂O₂ | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 243.30 g/mol | 200.28 g/mol | 276.37 g/mol |
| Appearance | White to off-white solid | - | - |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | - | - |
| ¹H NMR (CDCl₃, 400 MHz) | Expected shifts (ppm): δ 4.1-3.9 (m, 2H), 3.2-3.0 (m, 2H), 2.1-1.9 (m, 2H), 1.8-1.6 (m, 2H), 1.45 (s, 9H), 5.5 (br s, 2H), 2.5 (br s, 2H) | - | - |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected shifts (ppm): δ 178, 155, 80, 55, 45, 35, 28 | - | - |
| Mass Spec (ESI-MS) | m/z: 244.16 [M+H]⁺ | - | - |
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in synthetic chemistry. These are based on established methodologies for similar compounds and should be adapted and optimized for specific target molecules.
Protocol 1: N-Arylation of the Primary Amine via Buchwald-Hartwig Amination
This protocol describes the coupling of the primary amine with an aryl halide, a common reaction in the synthesis of many biologically active compounds.
Workflow Diagram:
Caption: Workflow for N-Arylation of the Intermediate.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-bromobenzonitrile) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
| Parameter | Value/Condition |
| Reactants Ratio | Intermediate : Aryl Halide (1 : 1.1) |
| Catalyst Loading | 2 mol % Pd₂(dba)₃ |
| Ligand Loading | 4 mol % Xantphos |
| Base | Cesium Carbonate (2.0 eq) |
| Solvent | Anhydrous Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 60-85% (Varies with aryl halide) |
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol details the formation of an amide bond between the primary amine of the intermediate and a carboxylic acid, a fundamental transformation in the synthesis of peptide mimetics and other drug candidates.
Workflow Diagram:
Caption: Workflow for Amide Bond Formation.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound in a minimal amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or crystallization to obtain the pure amide product.
| Parameter | Value/Condition |
| Reactants Ratio | Intermediate : Carboxylic Acid (1 : 1.1) |
| Coupling Agent | HATU (1.2 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Purification | Flash Chromatography or Crystallization |
| Expected Yield | 70-95% (Varies with carboxylic acid) |
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperidine ring, allowing for further functionalization at this position.
Workflow Diagram:
Caption: Workflow for Boc Deprotection.
Materials:
-
Boc-protected piperidine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
Procedure:
-
Dissolve the Boc-protected starting material in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting residue, the deprotected amine salt, can often be used in the next step without further purification. If necessary, it can be purified by trituration with diethyl ether to yield a solid.
| Parameter | Value/Condition |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Work-up | Concentration in vacuo |
| Expected Yield | >95% (Quantitative) |
Signaling Pathway Context: Potential Role in DPP-4 Inhibition
The following diagram illustrates the general mechanism of DPP-4 inhibition and the potential role of compounds derived from the title intermediate.
Caption: Role of DPP-4 Inhibitors in Glucose Homeostasis.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups on a pharmaceutically relevant piperidine scaffold provides a versatile platform for the synthesis of novel enzyme inhibitors and other therapeutic agents. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
Application Note: A High-Throughput Screening Assay for Kinase X Inhibitors Using a Novel Piperidine-Based Scaffold
Abstract
This application note describes the development and validation of a robust high-throughput screening (HTS) assay to identify and characterize small molecule inhibitors of Kinase X, a critical enzyme in a newly identified oncogenic signaling pathway. The assay incorporates tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate as a foundational scaffold for a combinatorial library of potential inhibitors. We detail a fluorescence polarization (FP)-based competitive binding assay and a subsequent in vitro kinase activity assay for hit validation and characterization. The presented protocols are optimized for a 384-well plate format, enabling efficient screening of compound libraries.
Introduction
Kinase X is a serine/threonine kinase that has been recently implicated in the progression of several aggressive cancers. Its overexpression and constitutive activation lead to the phosphorylation of downstream substrates, promoting cell proliferation and survival. Therefore, the development of potent and selective Kinase X inhibitors is a promising therapeutic strategy.
The piperidine scaffold is a common motif in many approved drugs due to its favorable physicochemical properties and its ability to be readily functionalized.[1][2] this compound is a versatile chemical intermediate that presents key functional groups—an amino group and a carbamoyl group—that can be modified to generate a diverse chemical library for screening.[3] This application note outlines a comprehensive workflow for the discovery of novel Kinase X inhibitors, from initial screening of a piperidine-based library to lead candidate characterization.
Signaling Pathway
Kinase X is a downstream effector in the "Growth Factor Y" signaling pathway. Upon binding of Growth Factor Y to its receptor (GFYR), a signaling cascade is initiated, leading to the activation of Kinase X. Activated Kinase X then phosphorylates and activates Transcription Factor Z (TF-Z), which translocates to the nucleus and promotes the expression of genes involved in cell cycle progression and apoptosis inhibition.
Experimental Workflow
The overall workflow for identifying and characterizing Kinase X inhibitors is a multi-step process that begins with a primary high-throughput screen, followed by secondary and tertiary assays for hit confirmation and characterization.
Materials and Methods
Reagents and Buffers
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Kinase X: Recombinant human Kinase X (full-length), purified to >95% homogeneity.
-
Fluorescent Tracer: A high-affinity, fluorescently labeled small molecule probe for the Kinase X ATP-binding site.
-
This compound based library: A 10,000-compound library synthesized in-house, with each compound dissolved in 100% DMSO to a stock concentration of 10 mM.
-
ATP and Substrate Peptide: For the kinase activity assay.
-
384-well black, low-volume plates.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay (Primary Screen)
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM stock library plates to the 384-well assay plates. Also, prepare control wells with 50 nL of DMSO (negative control) and a known Kinase X inhibitor (positive control).
-
Reagent Preparation: Prepare a master mix containing the fluorescent tracer and Kinase X in assay buffer. The final concentrations in the assay well should be 10 nM for the tracer and 20 nM for Kinase X.
-
Assay Initiation: Dispense 10 µL of the master mix into each well of the assay plate. The final compound concentration will be 50 µM.
-
Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
Protocol 2: IC50 Determination (Secondary Assay)
-
Serial Dilution: For the hit compounds identified in the primary screen, perform a 10-point serial dilution in 100% DMSO, starting from a 10 mM stock.
-
Compound Plating: Transfer 50 nL of each dilution to the assay plates in triplicate.
-
Assay Execution: Follow steps 2-5 from the FP Competitive Binding Assay protocol.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 3: In Vitro Kinase Activity Assay (Tertiary Assay)
-
Assay Setup: To each well of a 384-well plate, add 5 µL of assay buffer containing 20 nM Kinase X and varying concentrations of the test compound.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a solution containing ATP and the substrate peptide to each well to initiate the kinase reaction. The final concentrations should be at the Km for ATP and the substrate.
-
Reaction Progression: Allow the reaction to proceed for 60 minutes at 30°C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a commercially available ADP-Glo™ Kinase Assay (Promega) or similar technology that measures ADP production as a luminescent signal.
-
Data Analysis: Determine the effect of the compound on kinase activity and calculate the IC50 from a dose-response curve.
Results
A library of 10,000 compounds derived from the this compound scaffold was screened against Kinase X. The primary screen identified 150 primary hits with >50% inhibition at 50 µM. These hits were then subjected to dose-response analysis to determine their IC50 values. A selection of the most potent compounds was further evaluated in the kinase activity assay.
Table 1: Summary of Screening and Hit Characterization Data
| Compound ID | Scaffold Modification | FP Assay IC50 (µM) | Kinase Activity IC50 (µM) |
| KXI-001 | 4-fluorobenzyl on amino | 2.5 | 3.1 |
| KXI-002 | 3-chlorobenzyl on amino | 1.8 | 2.2 |
| KXI-003 | 4-methoxybenzyl on amino | 5.1 | 6.8 |
| KXI-004 | Phenyl on carbamoyl | 15.2 | 18.9 |
| KXI-005 | Cyclohexyl on carbamoyl | 22.8 | 25.4 |
| KXI-006 | 2-pyridyl on amino | 0.9 | 1.1 |
Logical Relationship of Scaffold to Activity
The structure-activity relationship (SAR) studies from the initial screen suggest that modifications to the amino group of the this compound scaffold have a more significant impact on inhibitory activity than modifications to the carbamoyl group. This suggests that the amino group is likely involved in a key interaction with the Kinase X active site.
References
Application Notes and Protocols for Boc Protection and Deprotection of 4-amino-4-carbamoylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the tert-butyloxycarbonyl (Boc) protection and deprotection of the primary amino group of 4-amino-4-carbamoylpiperidine. The Boc protecting group is a cornerstone in organic synthesis, particularly in medicinal chemistry and peptide synthesis, due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] These protocols are intended to serve as a comprehensive guide for researchers, offering both established methods and key considerations for successful synthesis and deprotection.
Boc Protection of 4-amino-4-carbamoylpiperidine
The introduction of the Boc group onto the primary amine of 4-amino-4-carbamoylpiperidine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base is crucial for deprotonating the ammonium salt of the starting material and to neutralize the acid generated during the reaction.
General Reaction Scheme:
Figure 1: Boc Protection of 4-amino-4-carbamoylpiperidine.
Caption: Workflow for the Boc protection of 4-amino-4-carbamoylpiperidine.
Experimental Protocol: Boc Protection with Triethylamine
This protocol is a representative method adapted from general procedures for the Boc protection of amines.[3]
Materials:
-
4-amino-4-carbamoylpiperidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend 4-amino-4-carbamoylpiperidine hydrochloride (1.0 eq) in DCM or THF.
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature until the solid dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, tert-butyl (4-carbamoylpiperidin-4-yl)carbamate, can be purified by column chromatography on silica gel or by recrystallization if necessary.
Data Summary: Boc Protection of Amines
| Reagent (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Boc₂O (1.5) | TEA (3.0) | H₂O/THF (2:1) | 0 to RT | 4 | 86-97 | Various amines[3] |
| Boc₂O (1.1) | TEA (1.5) | Dioxane/H₂O | RT | 12 | ~90 | 4-Piperidinecarboxamide[4] |
| Boc₂O (1.0) | - | THF | 40 | - | - | General amines[2] |
Boc Deprotection of tert-butyl (4-carbamoylpiperidin-4-yl)carbamate
The removal of the Boc group is typically accomplished under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in a solvent such as dioxane or methanol.[1][2]
General Reaction Scheme:
Figure 2: Boc Deprotection of tert-butyl (4-carbamoylpiperidin-4-yl)carbamate.
Caption: Workflow for the Boc deprotection of tert-butyl (4-carbamoylpiperidin-4-yl)carbamate.
Experimental Protocol 1: Deprotection with Trifluoroacetic Acid (TFA)
This protocol is a standard procedure for Boc deprotection using TFA.[5]
Materials:
-
tert-butyl (4-carbamoylpiperidin-4-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-butyl (4-carbamoylpiperidin-4-yl)carbamate (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 eq, often used as a 20-50% solution in DCM) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
To obtain the free amine, the salt can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Experimental Protocol 2: Deprotection with Hydrogen Chloride (HCl) in Dioxane
This method is an alternative to TFA and can be advantageous in certain synthetic routes.[5]
Materials:
-
tert-butyl (4-carbamoylpiperidin-4-yl)carbamate
-
4M HCl in 1,4-dioxane
-
Diethyl ether (cold)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve or suspend tert-butyl (4-carbamoylpiperidin-4-yl)carbamate (1.0 eq) in a minimal amount of dioxane or methanol.
-
Add 4M HCl in dioxane (5-10 eq) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The resulting solid hydrochloride salt can be triturated with cold diethyl ether, filtered, and dried under vacuum.
Data Summary: Boc Deprotection of Amines
The following table provides a summary of common conditions used for the deprotection of Boc-protected amines, which can be adapted for tert-butyl (4-carbamoylpiperidin-4-yl)carbamate.
| Acid Reagent | Solvent | Temperature (°C) | Time (h) | Outcome |
| 20-50% TFA | DCM | 0 to RT | 1-4 | Forms TFA salt[5] |
| 4M HCl | Dioxane | RT | 1-4 | Forms HCl salt[5] |
| Neat TFA | - | RT | 0.5-2 | Rapid deprotection[6] |
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and scales. It is essential to conduct all experiments in a well-ventilated fume hood and to use appropriate personal protective equipment. Reaction progress should always be monitored to determine the optimal reaction time.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
Application Notes and Protocols: Leveraging tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate is a valuable bifunctional building block for the synthesis of complex molecular scaffolds in drug discovery. Its rigid piperidine core, coupled with orthogonally protected amino and carbamoyl functionalities, offers medicinal chemists a versatile platform for creating diverse libraries of compounds. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for piperidine nitrogen functionalization, while the primary amine and carboxamide at the C4 position allow for a variety of coupling reactions to introduce pharmacophoric elements. This document provides detailed application notes and protocols for the use of this building block, with a focus on its potential in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and Dipeptidyl peptidase-IV (DPP-IV) inhibitors.
Key Applications in Drug Discovery
The unique structural features of this compound make it an attractive starting material for the synthesis of inhibitors targeting enzymes such as PARP and DPP-IV. The piperidine scaffold is a common motif in many approved drugs, often contributing to improved pharmacokinetic properties.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] Inhibitors of PARP-1 have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][3] The general structure of many PARP inhibitors includes a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, which binds to the active site of the enzyme. The 4-amino-4-carbamoylpiperidine moiety can serve as a versatile scaffold to present this pharmacophore and to explore interactions with the enzyme's active site.
Synthesis of DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones like GLP-1.[4][5] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[6][7] Many DPP-IV inhibitors feature a central scaffold that correctly orients functional groups to interact with the S1 and S2 pockets of the enzyme's active site. The stereochemistry and substitution pattern of the piperidine ring in derivatives of this compound can be systematically modified to optimize binding affinity and selectivity.
Quantitative Data of Structurally Related Inhibitors
While specific data for compounds directly synthesized from this compound is not extensively available in the public domain, the following tables summarize the biological activity of structurally related piperidine-containing inhibitors of PARP-1 and DPP-IV. This data provides a benchmark for the potential potency of novel compounds synthesized using the title building block.
Table 1: In Vitro Activity of Piperidine-Containing PARP-1 Inhibitors
| Compound ID | Piperidine Substitution Pattern | PARP-1 IC₅₀ (nM) | Cell Line | Antiproliferative Activity (IC₅₀, µM) | Reference |
| Olaparib | N/A (Phthalazinone core) | 1 | HCC1937 (BRCA1 mutant) | 0.01 | [2] |
| Rucaparib | N/A (Indole carboxamide core) | 1.2 | CAPAN-1 (BRCA2 mutant) | 0.02 | [2] |
| Compound 16l | Thieno[3,4-d]imidazole-4-carboxamide with piperazine | 4.5 | HCC1937 (BRCA1 mutant) | 0.87 | [2] |
| Compound B1 | 4-Hydroxyquinazoline with piperazine | 63.81 | MDA-MB-231 | Not Reported | [8] |
Table 2: In Vitro Activity of Piperidine-Containing DPP-IV Inhibitors
| Compound ID | Piperidine/Pyrrolidine Substitution Pattern | DPP-IV IC₅₀ (µM) | Reference |
| Compound 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 | [9] |
| Compound 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 | [9] |
| Compound 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 | [9] |
| Sitagliptin | Triazolopiperazine derivative | 0.018 | [9] |
Experimental Protocols
The following are generalized protocols for the synthetic utilization of this compound. Researchers should optimize these conditions based on the specific substrate and desired product.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard amide coupling reaction using the primary amine of the building block.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Boc-Deprotection and N-Functionalization
This protocol outlines the removal of the Boc protecting group followed by functionalization of the piperidine nitrogen.
Materials:
-
Boc-protected piperidine derivative (from Protocol 1)
-
Strong acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane)
-
Anhydrous solvent (e.g., DCM for TFA or dioxane for HCl)
-
Electrophile for N-functionalization (e.g., alkyl halide, acyl chloride, or sulfonyl chloride)
-
Organic base (e.g., DIPEA or TEA)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies
Procedure:
Part A: Boc-Deprotection
-
Dissolve the Boc-protected piperidine derivative in the anhydrous solvent.
-
Add the strong acid (typically in excess, e.g., 20-50% v/v TFA in DCM or a 4M solution of HCl in dioxane) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as a salt (e.g., TFA or HCl salt).
Part B: N-Functionalization
-
Dissolve the deprotected piperidine salt in an anhydrous solvent.
-
Add the organic base (2.0-3.0 eq) to neutralize the salt and to act as a base for the subsequent reaction.
-
Add the electrophile (1.0-1.2 eq) to the reaction mixture, potentially at 0 °C depending on the reactivity of the electrophile.
-
Allow the reaction to stir at room temperature until completion as monitored by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 5-7).
-
Purify the final product by flash column chromatography or preparative HPLC.
-
Characterize the purified product by appropriate analytical techniques.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the general signaling pathways inhibited by PARP and DPP-IV inhibitors.
Caption: General mechanism of PARP-1 inhibition in DNA repair.
Caption: General mechanism of DPP-IV inhibition on the incretin pathway.
Experimental Workflow Diagram
Caption: Workflow for a typical amide coupling reaction.
Conclusion
This compound represents a highly versatile and valuable building block for the synthesis of novel therapeutic agents. Its application in the construction of PARP and DPP-IV inhibitors, among other potential targets, underscores its importance in modern drug discovery. The provided protocols and data serve as a foundation for researchers to explore the full potential of this compound in their synthetic and medicinal chemistry programs.
References
- 1. Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part II): In Silico Prediction in Antidiabetic Extracts | PLOS One [journals.plos.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oatext.com [oatext.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and impurities encountered during the synthesis of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, providing potential causes and solutions in a clear question-and-answer format.
Q1: After the Boc protection reaction of 4-amino-4-carbamoylpiperidine, I see multiple spots on my TLC plate. What are the likely impurities?
A1: The presence of multiple spots on your TLC plate following the Boc protection step likely indicates incomplete reaction or the formation of side products. The most common impurities include:
-
Unreacted Starting Material: 4-amino-4-carbamoylpiperidine may persist if the reaction conditions (e.g., reaction time, temperature, or stoichiometry of di-tert-butyl dicarbonate) are not optimal.
-
Di-Boc Protected Product: It is possible for the primary amine to react with two molecules of di-tert-butyl dicarbonate, leading to a di-Boc protected impurity, although this is generally less common under standard conditions.
-
Hydrolysis Products: If there is excessive water in the reaction mixture or during workup, hydrolysis of the carbamoyl group to a carboxylic acid or hydrolysis of the Boc group can occur, especially if acidic conditions are inadvertently introduced.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate is used. You may consider a slight excess (1.1-1.2 equivalents). Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Control Moisture: Use anhydrous solvents and reagents to minimize hydrolysis.
-
Purification: These impurities can typically be separated from the desired product by column chromatography on silica gel.
Q2: My final product purity is low after synthesis, and I suspect the presence of thermally labile impurities. What analytical method is best for purity assessment?
A2: For non-volatile or thermally labile compounds such as this compound and its potential impurities, High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for purity assessment.[1] Gas Chromatography (GC) may not be suitable as the high temperatures of the injector and column can lead to the degradation of the compound.[1]
Recommended HPLC Conditions: A reversed-phase C18 column is generally effective for the separation of polar, non-volatile compounds. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. Detection by UV at a low wavelength (e.g., 210-220 nm) is often suitable for this class of compounds which lack a strong chromophore.
Q3: I am synthesizing 1-Boc-4-aminopiperidine from tert-butyl 4-carbamoylpiperidine-1-carboxylate via a Hofmann rearrangement, but the yield is low. What are the potential side reactions?
A3: The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[2] When applied to tert-butyl 4-carbamoylpiperidine-1-carboxylate, the goal is to form tert-butyl 4-aminopiperidine-1-carboxylate. Low yields can result from several side reactions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the correct stoichiometry of the halogen (e.g., bromine) and base (e.g., sodium hydroxide) and adequate reaction time and temperature.
-
Formation of Isocyanate Intermediate Adducts: The key intermediate in the Hofmann rearrangement is an isocyanate.[2] If nucleophiles other than water are present in the reaction mixture (e.g., alcohols from the solvent), they can react with the isocyanate to form stable carbamates, reducing the yield of the desired amine.[2]
-
Hydrolysis of the Boc Group: The Hofmann rearrangement is typically conducted under basic conditions, to which the Boc group is generally stable.[3] However, if the workup involves strongly acidic conditions, the Boc group can be cleaved.
Troubleshooting Steps:
-
Careful Control of Reagents: Use the correct stoichiometry of reagents as established in a validated protocol.
-
Aqueous Conditions: Ensure the reaction is performed in an aqueous medium to facilitate the hydrolysis of the isocyanate to the amine.
-
Controlled Workup: Neutralize the reaction mixture carefully, avoiding strongly acidic conditions if the Boc group needs to be retained.
Impurity Summary Table
The following table summarizes potential impurities, their likely origin, and recommended analytical techniques for detection.
| Impurity Name | Structure | Potential Origin | Recommended Analytical Technique |
| 4-amino-4-carbamoylpiperidine | (Structure not shown) | Incomplete Boc protection of the starting material. | HPLC-UV, LC-MS |
| Di-tert-butyl dicarbonate | (Structure not shown) | Excess reagent from the Boc protection step. | GC-MS, HPLC-UV (if derivatized) |
| tert-Butyl 4-amino-4-(carboxy)piperidine-1-carboxylate | (Structure not shown) | Hydrolysis of the carbamoyl group. | HPLC-UV, LC-MS |
| 4-amino-4-carbamoylpiperidine | (Structure not shown) | Hydrolysis of the Boc group under acidic conditions. | HPLC-UV, LC-MS |
| Isocyanate Intermediate Adducts | (Structure not shown) | Reaction of the isocyanate intermediate with nucleophiles during Hofmann rearrangement. | LC-MS |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 4-amino-4-carbamoylpiperidine
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 4-amino-4-carbamoylpiperidine (1.0 eq) in a suitable solvent such as a mixture of water and tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF to the reaction mixture at room temperature.[3]
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a starting point for method development.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Visualizations
The following diagrams illustrate the synthesis pathway, potential impurity formation, and a general troubleshooting workflow.
References
Optimizing reaction conditions for tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate synthesis
Technical Support Center: Synthesis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and optimized reaction data to assist researchers, scientists, and drug development professionals in their synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this compound?
A1: A prevalent and reliable method starts from 4-piperidone, proceeding through a Bucherer-Bergs hydantoin synthesis, followed by N-Boc protection, hydantoin ring hydrolysis to yield a Cα,α-disubstituted amino acid, and finally, amidation of the carboxylic acid to form the target carbamoyl group.
Q2: I am observing low yields in the initial hydantoin formation step. What are the likely causes?
A2: Low yields in the Bucherer-Bergs reaction can stem from several factors. Ensure that the 4-piperidone starting material is pure. The reaction is an equilibrium process; using an excess of ammonium carbonate and cyanide salt can help drive it towards the product. Reaction time is also critical; ensure the reaction is stirred for a sufficient duration (e.g., 48 hours) to allow for complete conversion.[1]
Q3: My N-Boc protection step is incomplete. How can I optimize it?
A3: Incomplete Boc protection is often due to insufficient reagent, inactive catalyst, or suboptimal reaction conditions. Ensure you are using a sufficient excess of Di-tert-butyl dicarbonate (Boc₂O) (e.g., 5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] The reaction can be slow; extending the reaction time and adding the catalyst in portions may improve the yield.[1] The choice of solvent (e.g., 1,2-dimethoxyethane) and base (e.g., triethylamine) is also important for solubility and reactivity.
Q4: What are the best practices for the final amidation step to form the carbamoyl group?
A4: Converting the intermediate 4-amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid to the primary amide can be achieved using standard peptide coupling reagents. Activate the carboxylic acid with a reagent like HATU or EDC/HOBt, followed by the addition of an ammonia source (e.g., ammonium chloride with a non-nucleophilic base like DIEA). Alternatively, converting the acid to an acid chloride using oxalyl chloride or thionyl chloride, followed by a careful reaction with aqueous ammonia at low temperatures, is also effective.
Q5: An alternative route involves nitrile hydration. What are the potential pitfalls of this method?
A5: The hydration of a nitrile to an amide is an excellent, atom-economical method. However, a significant challenge is the potential for over-hydrolysis of the newly formed amide into the corresponding carboxylic acid, especially under harsh acidic or basic conditions.[2] Employing milder, catalyst-based systems can mitigate this issue and improve selectivity for the desired amide product.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete conversion at any of the synthetic steps. | Monitor each reaction step by TLC or LC-MS to ensure completion before proceeding. Re-evaluate stoichiometry, reaction time, and temperature for the problematic step. |
| Mechanical losses during workup or purification. | Optimize extraction and filtration procedures. Ensure the pH is correctly adjusted during aqueous workups to prevent the product from dissolving in the wrong phase.[1] | |
| Formation of Side Products | Dimerization or polymerization, especially after Boc deprotection. | Handle the deprotected amine intermediate promptly in the subsequent step. Maintain controlled temperatures and use appropriate solvents. |
| Incomplete hydrolysis of the hydantoin intermediate. | Ensure a sufficient excess of base (e.g., 2.0M KOH) is used and allow adequate reaction time (e.g., 4 hours).[1] The appearance of two phases during this step is normal.[1] | |
| Purification Difficulties | Product is highly polar and potentially water-soluble. | Use reverse-phase chromatography if standard silica gel chromatography is ineffective. Trituration with a suitable solvent, like chloroform, can help remove less polar impurities.[1] |
| Co-elution of starting material or byproducts. | Adjust the mobile phase polarity for silica gel chromatography. Consider using a different stationary phase or purification technique like crystallization. | |
| Reaction Stalls (Nitrile Hydration Route) | Catalyst deactivation. | Use a fresh batch of catalyst. If using a heterogeneous catalyst, ensure proper stirring to maintain suspension. |
| Insufficient temperature. | While avoiding over-hydrolysis, some catalytic systems require elevated temperatures (e.g., 100°C) to be effective.[2] |
Data Presentation: Reaction Condition Optimization
Table 1: General Conditions for N-Boc Protection of Piperidines
| Parameter | Condition | Notes |
| Boc Source | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.2–5.0 equivalents relative to the amine.[1][3] |
| Base | Triethylamine (TEA) | Used in stoichiometric amounts.[1] |
| Catalyst | 4-dimethylaminopyridine (DMAP) | Catalytic amounts (0.1–0.2 eq) significantly accelerate the reaction.[1][3] |
| Solvent | THF, DCM, or 1,2-Dimethoxyethane | Chosen based on substrate solubility.[1][3] |
| Temperature | 0°C to Room Temperature | Initial addition at 0°C, followed by stirring at room temperature. |
| Reaction Time | 6–72 hours | Monitor by TLC. Reactions with hindered amines may require longer times.[1][3] |
Table 2: Conditions for Nitrile Hydration to Primary Amides
| Catalyst System | Temperature | Solvent | Yield | Reference |
| Pd/C–Fe₃O₄ | 100°C | Water | Good to Excellent | [2] |
| Water Extract of Pomelo Peel Ash (WEPPA) | Varies | WEPPA | Moderate to Excellent | [4] |
| Strong Acid or Base | Varies | Varies | Variable | Prone to over-hydrolysis to carboxylic acid.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydantoin Intermediate
This protocol is adapted from established procedures for similar Cα,α-disubstituted amino acids.[1]
Step A: Piperidine-4-spiro-5'-hydantoin Synthesis
-
In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride (1.0 eq) and ammonium carbonate (2.2 eq) in a mixture of methanol and deionized water.
-
Stir at room temperature until all solids dissolve.
-
Add a solution of potassium cyanide (2.1 eq) in deionized water dropwise over 10 minutes. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Seal the flask and stir the mixture at room temperature for 48 hours.
-
Concentrate the reaction mixture by rotary evaporation and cool to precipitate the product.
-
Collect the solid by suction filtration and wash with cold deionized water to yield the hydantoin intermediate.
Step B: N-Boc Protection of the Hydantoin
-
Suspend the hydantoin from Step A (1.0 eq) in 1,2-dimethoxyethane.
-
Add triethylamine (1.0 eq) and stir the suspension for 30 minutes.
-
Add Di-tert-butyl dicarbonate (5.0 eq) followed by a catalytic portion of 4-dimethylaminopyridine (DMAP).
-
Stir vigorously for 72 hours, adding additional portions of DMAP every 12 hours.
-
Collect the resulting solid by suction filtration and wash with 1.0 N HCl, water, and finally hexane to yield 1-tert-butyloxycarbonylpiperidine-4-spiro-5'-hydantoin.
Step C: Hydrolysis to 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid
-
Charge a round-bottomed flask with the Boc-protected hydantoin (1.0 eq), THF, and 2.0 M aqueous potassium hydroxide.
-
Stopper the flask and stir the biphasic mixture for 4 hours.
-
Pour the mixture into a separatory funnel, separate the layers, and retain the aqueous layer.
-
Cool the aqueous layer to 0°C and carefully adjust the pH to ~6.5 with 2.0 N HCl to precipitate the amino acid product.
-
Allow the solution to stir at 0°C, re-adjusting the pH to 6.5 as needed.
-
Collect the white precipitate by filtration, wash with chloroform to remove impurities, and dry under vacuum.
Step D: Amidation to Final Product
-
Dissolve the amino acid from Step C (1.0 eq) in a suitable solvent like DMF or DCM.
-
Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq).
-
Add an ammonia source (e.g., ammonium chloride, 1.2 eq) to the activated acid.
-
Stir the reaction at room temperature until completion (monitor by TLC/LC-MS).
-
Perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Synthetic workflow for the target compound via a hydantoin intermediate.
Caption: Troubleshooting decision tree for diagnosing low reaction yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 4. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
Welcome to the technical support center for the purification of tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound arise from its unique combination of functional groups: a Boc-protected amine, a primary amine, and a primary amide. This combination can lead to:
-
High Polarity: The presence of two amine groups and an amide group makes the molecule quite polar, which can cause it to streak or show poor mobility on normal-phase silica gel chromatography.
-
Solubility Issues: Finding a suitable single solvent for crystallization can be difficult due to the compound's mixed polarity characteristics. It may be sparingly soluble in many common organic solvents at room temperature.
-
Potential for Multiple Byproducts: The synthesis, often involving a Hofmann rearrangement of a precursor diamide, can lead to several impurities that may have similar polarities to the desired product, complicating separation.
Q2: What are the likely impurities I might encounter?
A2: Common impurities can originate from the starting materials or side reactions during the synthesis. If the synthesis involves a Hofmann rearrangement, potential impurities include:
-
Unreacted Starting Material: The corresponding precursor, tert-butyl 4-carbamoyl-4-(carbamoylamino)piperidine-1-carboxylate.
-
Isocyanate Intermediate Adducts: The highly reactive isocyanate intermediate can react with water or other nucleophiles present in the reaction mixture to form urea or carbamate byproducts.
-
Products of Incomplete Rearrangement: N-bromoamide intermediates may persist if the reaction conditions are not optimal.
Q3: What are the recommended storage conditions for the purified compound?
A3: As a compound with primary amine functionality, it is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) to prevent degradation. It should be protected from moisture and atmospheric carbon dioxide, which can react with the primary amine.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving from the baseline on the TLC plate or column.
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Cause: The eluent system is not polar enough to move the highly polar compound.
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Solution:
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Increase the polarity of the mobile phase. A common solvent system for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it.
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Add a basic modifier to the eluent to reduce the interaction of the amine groups with the acidic silica gel.[1] Triethylamine (TEA) at 0.5-1% (v/v) is a common choice. Alternatively, using ammonium hydroxide in the mobile phase can also be effective.
-
Consider using an alternative stationary phase, such as amine-functionalized silica or alumina, which are less acidic and can improve the chromatography of basic compounds.[1]
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Issue 2: The compound is streaking on the TLC plate or eluting as a broad peak from the column.
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Cause: Strong interactions between the basic amine groups of the compound and the acidic silanol groups on the silica gel surface.
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Solution:
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As with the previous issue, adding a competing base like triethylamine (0.5-1%) to the eluent system can significantly reduce streaking by neutralizing the acidic sites on the silica.[1]
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Ensure the sample is loaded onto the column in a minimal amount of solvent to start with a narrow band.
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Crystallization
Issue 1: The compound "oils out" instead of forming crystals.
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Cause: The compound is separating from the solution as a supersaturated liquid phase rather than a solid crystalline lattice. This often happens when the solution is cooled too quickly or when the concentration is too high.
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Solution:
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Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. A Dewar flask filled with warm water can be used to achieve very slow cooling.
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Solvent System Modification: The chosen solvent may not be ideal. Try using a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly. For a polar compound like this, a good solvent might be methanol or ethanol, and a poor solvent could be diethyl ether or petroleum ether. A patent for a similar compound, 1-boc-4-aminopiperidine, suggests crystallization from acetone/petroleum ether.[2]
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Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The small glass particles generated can act as nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure crystalline material, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution to induce crystallization.
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Issue 2: No crystals form upon cooling.
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Cause: The solution is not supersaturated, meaning the compound is too soluble in the chosen solvent even at low temperatures.
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Solution:
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Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
-
Add an Anti-Solvent: If the compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until you observe turbidity. Then, warm the solution slightly until it becomes clear again and allow it to cool slowly.
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Data Presentation
Table 1: Comparison of Potential Purification Methods
| Purification Method | Stationary/Solvent System | Purity (Illustrative) | Yield (Illustrative) | Advantages | Disadvantages |
| Normal-Phase Column Chromatography | Silica gel; DCM/MeOH/TEA (e.g., 90:9:1) | 95-98% | 60-80% | Good for removing less polar impurities. | Can have issues with streaking and requires a basic modifier. |
| Amine-Functionalized Column Chromatography | Amine-silica gel; Hexane/Ethyl Acetate | >98% | 70-85% | Excellent for purifying basic amines, reduces streaking.[1] | More expensive stationary phase. |
| Reverse-Phase Column Chromatography | C18 silica; Water/Acetonitrile with 0.1% TFA or NH4OH | >99% | 50-70% | Very effective for purifying highly polar compounds. | Requires removal of water from fractions, potentially lower yields. |
| Crystallization | Acetone/Petroleum Ether or Ethanol/Water | >99% | 50-90% | Can provide very high purity in a single step; scalable. | Finding the right solvent system can be challenging; may "oil out". |
Note: The purity and yield values are illustrative and will depend on the specific experimental conditions and the purity of the crude material.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or DCM with a very low percentage of MeOH and 1% TEA).
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Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or DCM. If solubility is an issue, a small amount of methanol can be added. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.
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Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity by increasing the percentage of methanol in the mobile phase.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable visualization method (e.g., potassium permanganate stain, as amine groups are often UV-inactive).
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
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Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude material in various solvents at room and elevated temperatures.
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Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (e.g., acetone or ethanol) until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath. If using a two-solvent system, slowly add the "poor" solvent (e.g., petroleum ether or water) to the hot solution until it becomes slightly cloudy. Re-clarify by adding a drop or two of the hot "good" solvent, and then allow it to cool slowly.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Column Chromatography Workflow
Caption: Recrystallization Workflow
Caption: Purification Troubleshooting Logic
References
Technical Support Center: Synthesis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective synthetic strategy involves a two-step process. The first step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically followed by the conversion of a suitable functional group at the 4-position into the primary amine, often via a Hofmann rearrangement of a 4-carboxamide derivative.
Q2: What are the critical reaction parameters to control during the Boc protection step?
Careful control of stoichiometry is crucial to avoid the formation of di-Boc protected byproducts. The reaction is typically carried out in the presence of a base like triethylamine or sodium hydroxide. Temperature and reaction time are also important factors to monitor to ensure complete reaction and minimize side product formation.
Q3: What are the expected challenges during the Hofmann rearrangement step?
The Hofmann rearrangement involves the formation of a highly reactive isocyanate intermediate. The main challenge is to ensure its efficient conversion to the desired primary amine by trapping with water, while avoiding side reactions. Potential side reactions include the formation of urea derivatives and hydrolysis of the starting carboxamide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Boc-protected intermediate | Incomplete reaction. | - Increase reaction time or temperature.- Ensure stoichiometric amounts of di-tert-butyl dicarbonate and base are used. |
| Formation of di-Boc byproduct. | - Use a slight excess of the amine starting material.- Carefully control the amount of di-tert-butyl dicarbonate added. | |
| Incomplete Hofmann rearrangement | Insufficient reagent (e.g., bromine, base). | - Ensure the use of fresh and appropriate stoichiometric amounts of reagents. |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. | |
| Presence of a significant amount of urea byproduct | The isocyanate intermediate reacts with the newly formed primary amine product. | - Maintain a dilute reaction mixture to minimize intermolecular reactions.- Optimize the rate of addition of the Hofmann reagent to control the concentration of the isocyanate. |
| Hydrolysis of the carbamoyl group | The basic conditions of the Hofmann rearrangement can lead to the hydrolysis of the amide. | - Use milder basic conditions if possible.- Minimize the reaction time at elevated temperatures. |
| Loss of the Boc protecting group | Acidic conditions during workup or purification. | - Ensure all workup and purification steps are performed under neutral or basic conditions. Avoid exposure to strong acids. |
Key Side Reactions
Understanding the potential side reactions is critical for optimizing the synthesis and purification processes.
| Side Reaction | Description | Structure of Side Product |
| Di-Boc Formation | Over-protection of the piperidine nitrogen, leading to a di-Boc derivative. | N,N-bis(tert-butoxycarbonyl)-4-amino-4-carbamoylpiperidine |
| Urea Formation | The isocyanate intermediate can react with the primary amine product to form a urea dimer. | 1,3-bis(1-(tert-butoxycarbonyl)-4-carbamoylpiperidin-4-yl)urea |
| Carbamoyl Group Hydrolysis | Under strong basic conditions, the carbamoyl group can be hydrolyzed to a carboxylic acid. | 1-(tert-butoxycarbonyl)-4-aminopiperidine-4-carboxylic acid |
| Starting Material Hydrolysis | The starting 4-carboxamide can be hydrolyzed back to the corresponding carboxylic acid under basic conditions. | 1-(tert-butoxycarbonyl)-4-carboxypiperidine |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-carbamoylpiperidine-1-carboxylate
A detailed protocol for the Boc protection of 4-piperidinecarboxamide is as follows:
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In a round-bottom flask, dissolve 4-piperidinecarboxamide in a suitable solvent such as a mixture of water and dioxane.
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Add a base, for example, triethylamine or sodium hydroxide, to the solution.
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Cool the mixture in an ice bath and slowly add di-tert-butyl dicarbonate.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound (via Hofmann Rearrangement)
A general procedure for the Hofmann rearrangement is outlined below:
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Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
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In a separate flask, dissolve tert-Butyl 4-carbamoylpiperidine-1-carboxylate in a suitable solvent (e.g., water, methanol).
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Slowly add the freshly prepared sodium hypobromite solution to the solution of the amide, maintaining a low temperature.
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After the addition is complete, the reaction mixture is typically heated to facilitate the rearrangement.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture and extract the product with an appropriate organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product can be purified by column chromatography or recrystallization to yield the final product.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis.
Technical Support Center: Synthesis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Boc-Protected Intermediate | - Incomplete reaction during Boc protection of the piperidine nitrogen. - Inefficient extraction of the product. - Competing side reactions. | - Ensure the use of an appropriate base (e.g., triethylamine, diisopropylethylamine) and a sufficient excess of di-tert-butyl dicarbonate (Boc anhydride).[1][2] - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the extraction solvent and the number of extractions. - Control the reaction temperature; for some substrates, lower temperatures may be required to minimize side products. |
| Formation of Impurities during Amination | - Over-reaction or side reactions during the introduction of the amino group. - For Hofmann rearrangement-type reactions, incomplete reaction or formation of byproducts. | - Carefully control the stoichiometry of reagents, especially when using strong oxidizing agents like bromine.[2] - Optimize the reaction temperature and time. - Consider alternative amination strategies, such as reductive amination of a corresponding ketone or use of a protected amino group that is deprotected in a later step. |
| Difficulty in Purification of the Final Product | - Presence of closely related impurities. - Poor crystallization of the product. | - Employ column chromatography with an optimized solvent system. Different solvent polarities can help in separating challenging impurities. - If crystallization is difficult, try different solvent systems (e.g., acetone, petroleum ether) or solvent-antisolvent combinations at low temperatures.[2] - Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by neutralization. |
| Incomplete Hydrolysis of Intermediates (e.g., hydantoin or nitrile) | - Insufficiently harsh hydrolysis conditions (temperature, time, or reagent concentration). - Poor solubility of the intermediate in the reaction medium. | - Increase the concentration of the acid or base used for hydrolysis. - Prolong the reaction time or increase the reaction temperature. - Use a co-solvent to improve the solubility of the starting material.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two common strategies are:
-
Starting from 4-piperidinecarboxamide: This involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the amino group at the 4-position, for instance, via a Hofmann rearrangement.[2]
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Starting from a 4-substituted piperidine with a protected nitrogen: This could involve, for example, the synthesis of a hydantoin intermediate from 1-Boc-4-piperidone, followed by hydrolysis to yield the amino acid, and subsequent conversion of the carboxylic acid to a primary amide.[1]
Q2: What are the critical reaction parameters to control for a high yield in the Boc protection step?
A2: Key parameters include the choice and amount of base, the stoichiometry of di-tert-butyl dicarbonate, reaction temperature, and reaction time. A slight excess of Boc anhydride and a suitable base like triethylamine are commonly used. The reaction is typically carried out at room temperature and monitored for completion.[1][2]
Q3: How can I minimize the formation of di-tert-butyl iminodicarboxylate as a byproduct during hydrolysis steps?
A3: Di-tert-butyl iminodicarboxylate can be a challenging impurity to remove. Its formation can be minimized by careful control of the hydrolysis conditions. One reported method involves a two-phase system where the byproduct is selectively extracted into the organic layer, while the desired product remains in the aqueous layer as a salt.[1]
Q4: What are the recommended purification methods for the final compound?
A4: The final product can be purified by crystallization or column chromatography. For crystallization, solvents like acetone or petroleum ether have been reported to be effective.[2] If impurities are difficult to remove by crystallization, silica gel column chromatography with an appropriate eluent system is recommended.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-piperidinecarboxamide from 4-Piperidinecarboxamide[2]
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In a suitable reaction vessel, dissolve 4-piperidinecarboxamide in distilled water.
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Add triethylamine to the solution and stir.
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At a controlled temperature of 20-25 °C, add di-tert-butyl dicarbonate dropwise.
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Continue stirring at room temperature for 8-10 hours.
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After the reaction is complete (monitored by TLC or LC-MS), adjust the pH to 6-7 using 20% hydrochloric acid.
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Extract the product with dichloromethane.
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Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.
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Add acetone to the residue and allow it to crystallize at a low temperature (0-2 °C) for 10-12 hours.
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Filter the white crystalline product.
Visualizations
Caption: Synthetic pathway from 4-piperidinecarboxamide.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Stability issues of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate in solution
Welcome to the technical support center for tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this molecule is the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[1][2][3][4] The amide and carbamoyl groups are generally more stable but can also be susceptible to hydrolysis under harsh acidic or basic conditions over extended periods.
Q2: How does pH affect the stability of the compound?
A2: The compound is most stable in neutral and basic aqueous solutions.[1][2] It is highly susceptible to degradation in acidic solutions, particularly at a pH below 4.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group.[2][4]
Q3: What is the expected degradation product under acidic conditions?
A3: Under acidic conditions, the Boc group is cleaved to yield 4-amino-4-carbamoylpiperidine, along with the byproducts isobutene and carbon dioxide.[3]
Q4: Is the compound stable to common organic solvents?
A4: Yes, the compound is generally stable in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and alcohols like methanol and ethanol under neutral conditions.[6] However, care should be taken if acidic or basic reagents are present in these solvents.
Q5: Can temperature affect the stability of the compound in solution?
A5: Elevated temperatures can accelerate the rate of degradation, especially in the presence of acid or base. For long-term storage in solution, it is advisable to keep the temperature low (e.g., 2-8 °C or frozen).
Stability Summary
The following table summarizes the general stability of the Boc-protecting group on the piperidine nitrogen under various conditions, which is the most labile part of the molecule.
| Condition | Reagent/Solvent | Stability | Reference |
| Acidic | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Labile | [2][4] |
| Basic | Sodium hydroxide (NaOH), Piperidine | Stable | [1][2] |
| Nucleophiles | Amines, Thiolates | Stable | [1] |
| Reductive | H₂, Pd/C | Stable | [2] |
| Oxidative | KMnO₄, m-CPBA | Generally Stable | [1] |
Troubleshooting Guide
Issue: I am observing an unexpected loss of my starting material during my experiment.
This is a common issue that can arise from several factors. Follow this guide to troubleshoot the potential cause.
Caption: Troubleshooting workflow for unexpected degradation.
Degradation Pathway
The primary degradation pathway under acidic conditions is the removal of the Boc protecting group.
References
Technical Support Center: Handling and Storage of Piperidine Derivatives
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with piperidine derivatives. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the safe and effective handling, storage, and application of these versatile compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing actionable steps to identify and resolve them.
Issue 1: Reaction Failure or Low Yield
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Symptom: Your reaction involving a piperidine derivative is sluggish, incomplete, or results in a low yield of the desired product.
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Possible Causes & Solutions:
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Catalyst Poisoning: The nitrogen atom in the piperidine ring can coordinate to and deactivate metal catalysts (e.g., in hydrogenation or cross-coupling reactions).
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Solution: Increase catalyst loading, use a less sensitive catalyst, or perform the reaction in a flow chemistry setup to minimize contact time between the product and the catalyst.[1]
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Base Sensitivity of Reagents: Piperidine and its derivatives are basic and can react with or degrade sensitive reagents or starting materials.
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Solution: Check the compatibility of all reagents with bases. Consider using a milder base or a protected piperidine derivative if the piperidine nitrogen is not involved in the desired reaction.
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Moisture or Air Sensitivity: Some piperidine derivatives or reagents used in their synthesis can be sensitive to moisture or air.
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Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
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Steric Hindrance: Bulky substituents on the piperidine ring or the other reactant can slow down the reaction rate.
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Solution: Increase the reaction temperature, use a more active catalyst, or consider a different synthetic route with less sterically hindered intermediates.
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Issue 2: Difficulty in Product Purification
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Symptom: The crude product containing a piperidine derivative is difficult to purify, showing streaking on TLC or poor separation during column chromatography.
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Possible Causes & Solutions:
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Strong Adsorption to Silica Gel: The basic nature of piperidines causes strong interaction with the acidic silica gel, leading to peak tailing and poor separation.
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Solution: Deactivate the silica gel by pre-treating it with a base like triethylamine (typically 1% in the eluent). Alternatively, use a more neutral or basic stationary phase like alumina.
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Formation of Salts: The piperidine derivative may form salts with acidic impurities or byproducts, altering its solubility and chromatographic behavior.
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Solution: Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to neutralize any acidic components and liberate the free base before chromatography.
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Co-elution with Impurities: Impurities with similar polarity to the product can be difficult to separate.
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Solution: Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. Consider recrystallization or distillation if applicable.
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Issue 3: Compound Precipitation from Solution
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Symptom: Your piperidine-containing compound precipitates from its stock solution (e.g., in DMSO) or upon dilution into an aqueous buffer for biological assays.
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Possible Causes & Solutions:
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Low Aqueous Solubility: Many piperidine derivatives, especially those with lipophilic substituents, have poor solubility in aqueous media.
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Solution: Prepare a more concentrated stock solution in an organic solvent and use a stepwise dilution protocol. Optimize the final concentration of the organic co-solvent (e.g., DMSO) in the assay buffer to the maximum tolerable level (usually ≤1%). The use of solubilizing agents like cyclodextrins can also be explored.[2]
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-
Supersaturation and Temperature Effects: The stock solution may be supersaturated, or the compound may be less soluble at lower storage temperatures.
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Solution: Prepare a less concentrated stock solution. If the compound's stability permits, store the DMSO stock at room temperature to prevent precipitation. Always prepare fresh solutions for critical experiments.[2]
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Frequently Asked Questions (FAQs)
Handling and Storage
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Q1: What are the primary hazards associated with piperidine and its derivatives?
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A1: Piperidine is a highly flammable liquid and vapor. It is also toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[3][4] Many of its derivatives share these hazardous properties. Always consult the Safety Data Sheet (SDS) for the specific derivative you are using.
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-
Q2: What are the recommended storage conditions for piperidine derivatives?
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Q3: What personal protective equipment (PPE) should I wear when handling piperidine derivatives?
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A3: Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8] In case of insufficient ventilation, a respirator may be necessary.
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Stability and Reactivity
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Q4: How stable are piperidine derivatives?
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A4: The stability of a piperidine derivative is highly dependent on its substitution pattern and the surrounding chemical environment. The piperidine ring itself is a stable saturated heterocycle. However, it is susceptible to oxidation by strong oxidizing agents.[6] In acidic conditions, it readily forms stable piperidinium salts.[6] The stability can be significantly influenced by pH and temperature. For instance, the degradation rate of N-[(piperidine)methylene]daunorubicin hydrochloride varies considerably with pH.[4]
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Q5: Can substituents on the piperidine ring affect its stability?
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A5: Yes, substituents can have a significant impact on stability. For example, the introduction of alkyl groups at the α-carbon position of piperidinium cations has been shown to enhance their chemical stability in harsh alkaline media.[3][5] Conversely, certain functional groups can introduce new reaction pathways or instabilities.
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Experimental Work
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Q6: Why is my piperidine-containing compound showing unexpected biological activity or toxicity?
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A6: This could be due to off-target effects. A systematic approach is needed to differentiate between on-target and off-target liabilities. This may involve comparing the activity of structurally related analogs and conducting broader screening against a panel of off-target proteins.
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Q7: How can I monitor the progress of a reaction involving a piperidine derivative?
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A7: Thin Layer Chromatography (TLC) is a common and effective method. Staining with potassium permanganate can be useful for visualizing piperidine-containing compounds. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.
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Data Presentation
Table 1: Stability of Piperidinium Cations in Alkaline Media
| Cation Structure | Conditions | Degradation (%) | Time (hours) |
| Benzyl-substituted piperidinium | 7 M KOH, 100°C | ~23% | 1436 |
| Butyl-substituted piperidinium | 7 M KOH, 100°C | No obvious structural change | 1050 |
This data illustrates the enhanced stability achieved by substitution at the α-C position.[3][5]
Table 2: Solubility of Piperidine
| Solvent | Solubility |
| Water | Miscible |
| Ethanol | Soluble |
| Ether | Soluble |
| Chloroform | Soluble |
| Hexane | Limited |
Piperidine derivatives with increased lipophilicity are expected to have lower aqueous solubility but retain good solubility in many organic solvents.
Experimental Protocols
Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard procedure for removing the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of a peptide chain during SPPS using piperidine.
Materials:
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Fmoc-protected peptide-resin
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20% (v/v) piperidine in N,N-dimethylformamide (DMF)
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DMF
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Reaction vessel for SPPS
Procedure:
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Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.
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Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
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Agitation: Agitate the mixture at room temperature for 5-10 minutes.
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Second Deprotection: Drain the deprotection solution and repeat the addition of 20% piperidine in DMF, followed by agitation for another 5-10 minutes to ensure complete removal of the Fmoc group.
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Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
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Monitoring (Optional): The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate at approximately 301 nm.
Protocol 2: Purification of a Piperidine Derivative by Column Chromatography
This protocol provides a general method for the purification of a basic piperidine derivative using flash column chromatography.
Materials:
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Crude piperidine derivative
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Silica gel or alumina
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Solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate)
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Triethylamine (TEA)
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Chromatography column and accessories
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TLC plates and developing chamber
Procedure:
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Solvent System Selection: Determine an appropriate solvent system using TLC. For basic piperidine derivatives, add ~1% TEA to the eluent to prevent peak tailing. An optimal system should give the desired compound an Rf value of approximately 0.2-0.3.
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Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, less polar eluent. Carefully pack the column, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
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Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
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Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified piperidine derivative.
Mandatory Visualization
Caption: Workflow for Fmoc deprotection in solid-phase peptide synthesis.
Caption: General workflow for the purification of a piperidine derivative.
References
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically stable piperidinium cations for anion exchange membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. Chemically stable piperidinium cations for anion exchange membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during synthesis of chiral piperidines
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent racemization during the synthesis of chiral piperidines, ensuring high enantiomeric purity in the final products.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral piperidine synthesis?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance (containing a single stereoisomer) into a mixture of equal parts of both enantiomers, known as a racemate. In the synthesis of chiral piperidines, this typically occurs at a stereogenic center, most commonly the carbon atom alpha to the nitrogen, if it bears a proton. This proton can be abstracted under certain conditions, leading to a planar, achiral intermediate (like an enamine or iminium ion), which can then be re-protonated from either face, resulting in a loss of the original stereochemistry.
Q2: Which steps in a multi-step synthesis of a chiral piperidine are most susceptible to racemization?
A2: The steps that pose the highest risk of racemization are:
-
Deprotection of the Piperidine Nitrogen: Both strongly acidic and basic conditions used to remove protecting groups (like Boc or Cbz) can catalyze epimerization at an adjacent stereocenter.
-
N-Alkylation or N-Acylation: These reactions often require basic conditions, which can lead to proton abstraction from the α-carbon if it is activated (e.g., by an adjacent electron-withdrawing group).
-
Cyclization to Form the Piperidine Ring: Intramolecular reactions, especially those involving the formation of an enamine or iminium ion intermediate under thermal, acidic, or basic conditions, can compromise stereochemical integrity.
-
Functionalization of the α-Carbon: Any reaction that involves the formation of a carbanion or a radical at the chiral center alpha to the nitrogen can lead to racemization.
Q3: How can I accurately determine if my product has racemized?
A3: The enantiomeric excess (ee%) of your product must be determined using a chiral analytical technique. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase volatility.
-
Chiral Supercritical Fluid Chromatography (SFC): A faster, "greener" alternative to HPLC for some applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be achieved by using a chiral solvating agent (which forms diastereomeric complexes that can be distinguished in the NMR spectrum) or by derivatizing the piperidine with a chiral agent (like Mosher's acid) to form diastereomers with distinct NMR signals.
Troubleshooting Guide: Preventing Racemization
Issue 1: Loss of Enantiomeric Purity During N-Deprotection
Symptom: You have confirmed the high enantiomeric purity of your N-protected chiral piperidine, but after the deprotection step, the ee% of the free piperidine has significantly decreased.
| Potential Cause | Underlying Problem | Recommended Solution |
| Harsh Acidic Conditions (e.g., HCl in Dioxane for Boc Removal) | Prolonged exposure to strong acid or elevated temperatures can lead to equilibrium between stereoisomers, especially if the α-carbon is part of a benzylic system or is otherwise activated. | Use milder deprotection conditions. Consider using HCl generated in situ under solvent-free conditions, which can be highly efficient and minimize side reactions. Alternatively, use trimethylsilyl iodide (TMSI) at low temperatures. |
| Strongly Basic Conditions (e.g., for Fmoc Removal) | Bases like piperidine, DBU, or strong hydroxides can abstract the α-proton, leading to a planar enamine intermediate that reprotonates non-stereoselectively. | If possible, choose a protecting group that can be removed under neutral conditions, such as hydrogenolysis for a Cbz or benzyl group (Pd/C, H₂). Ensure the reaction is performed at the lowest effective temperature (e.g., 0 °C to room temperature). |
This protocol is adapted for acid-sensitive substrates where standard solution-phase methods may cause racemization.
-
Setup: Place the solid N-Boc protected chiral piperidine (1.0 eq) in a flask (Chamber B). In a separate flask (Chamber A), place sodium chloride (NaCl, 3.0 eq). Connect the two chambers via a tube.
-
HCl Generation: Slowly add concentrated sulfuric acid (H₂SO₄) to Chamber A containing NaCl. The generated HCl gas will fill the headspace and react with the substrate in Chamber B.
-
Reaction: Gently stir or agitate the solid in Chamber B. The reaction is typically complete within 1-4 hours at room temperature, monitored by TLC or LC-MS (by taking a small aliquot, quenching, and dissolving).
-
Work-up: Once the reaction is complete, simply disconnect the chambers and purge Chamber B with an inert gas (N₂ or Ar) to remove excess HCl. The resulting hydrochloride salt is often obtained in quantitative yield and high purity, requiring no further purification.[1]
Issue 2: Racemization During Intramolecular Cyclization
Symptom: You are performing an intramolecular cyclization to form the piperidine ring, but the product is obtained with low enantioselectivity.
| Potential Cause | Underlying Problem | Recommended Solution |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for racemization, allowing equilibration to the thermodynamically more stable diastereomer or leading to a racemic mixture. | Perform the cyclization at the lowest possible temperature that allows for a reasonable reaction rate. Screen temperatures from -78 °C to room temperature. |
| Inappropriate Catalyst or Base | The choice of catalyst or base can significantly influence the transition state geometry and the potential for side reactions that lead to racemization. | For asymmetric cyclizations, the catalyst is critical. Screen a variety of chiral catalysts and ligands. For base-mediated cyclizations, a weaker, non-nucleophilic base may be preferable. |
| Solvent Effects | The polarity of the solvent can affect the stability of charged or planar intermediates that are involved in racemization pathways. | Screen a range of solvents with varying polarities. Less polar solvents can sometimes suppress racemization by disfavoring the formation of ionic intermediates. |
The following data summarizes the optimization of an asymmetric intramolecular aza-Michael reaction to form a 3-spiropiperidine.
| Entry | Catalyst (20 mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (R)-TRIP | Toluene | 80 | 25 | 93:7 |
| 2 | (R)-TRIP | Octane | 100 | 55 | 88:12 |
| 3 | (R)-anthra | Toluene | 100 | 67 | 92:8 |
| 4 | (R)-anthra | Toluene | 80 | 78 | 96:4 |
Data adapted from an asymmetric 'Clip-Cycle' synthesis.[2] Conclusion: Lowering the temperature from 100 °C to 80 °C (entry 4 vs. 3) and using the (R)-anthra catalyst provided the best combination of yield and enantioselectivity.
Visualizations
Mechanism of Racemization at the α-Carbon
The diagram below illustrates the general mechanism for base-catalyzed racemization at the carbon alpha to the piperidine nitrogen. Abstraction of the α-proton leads to a planar, achiral enamine intermediate, which can be protonated from either face, resulting in a loss of stereochemical information.
Caption: Base-catalyzed racemization via a planar enamine intermediate.
Troubleshooting Workflow for Unexpected Racemization
This workflow provides a logical sequence of steps to diagnose and solve issues of racemization observed in a reaction.
Caption: A decision-making workflow for troubleshooting racemization.
References
Technical Support Center: Scaling Up Tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is a common synthetic route for this compound?
A common and practical approach involves a two-step synthesis starting from 4-piperidinecarboxamide. The first step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by a Hofmann rearrangement to introduce the amino group at the 4-position.
Q2: I am observing low yields during the Boc-protection of 4-piperidinecarboxamide. What are the potential causes and solutions?
Low yields in this step are often attributed to incomplete reaction or side reactions. Here’s a troubleshooting guide:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of Di-tert-butyl dicarbonate (Boc₂O) is used. On a larger scale, a slight excess (1.05-1.1 equivalents) may be necessary to drive the reaction to completion.
-
Inadequate Base: A tertiary amine base like triethylamine (TEA) is crucial to neutralize the acid formed during the reaction. Ensure at least one equivalent of the base is used.
-
Poor Solubility: 4-piperidinecarboxamide may have limited solubility in common organic solvents. Using a co-solvent system, such as dichloromethane/water or acetone/water, can improve solubility and reaction rates.[1]
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature for 8-10 hours.[1] If the reaction is sluggish, gentle heating (30-40 °C) can be considered, but monitor for potential side products.
-
-
Side Reactions:
-
Over-reaction: While less common for amides, ensure the temperature is controlled to avoid potential side reactions.
-
Hydrolysis of Boc Anhydride: In biphasic systems, vigorous stirring is essential to ensure the reaction between the amine and Boc₂O is faster than the hydrolysis of the anhydride.
-
Q3: The Hofmann rearrangement of tert-butyl 4-carbamoylpiperidine-1-carboxylate is giving a complex mixture of products. How can I improve the selectivity?
The Hofmann rearrangement is sensitive to reaction conditions. Here are key parameters to control for a cleaner reaction:
-
Stoichiometry of Bromine and Base: The ratio of bromine and sodium hydroxide to the starting amide is critical. A typical procedure involves the slow addition of bromine to a cold (below 25 °C) solution of sodium hydroxide, followed by the addition of the amide.[1]
-
Temperature Control: The initial reaction with bromine and base should be performed at a low temperature (e.g., 0-5 °C) to control the formation of the N-bromoamide intermediate. The subsequent rearrangement (reflux) temperature and duration (3-5 hours) should be carefully monitored.[1]
-
Work-up Procedure: Careful pH adjustment during the work-up is crucial for isolating the desired product. The pH should be adjusted to the isoelectric point of the amino-amide to minimize its solubility in the aqueous phase before extraction.
Q4: What are the best practices for purifying the final product, this compound, at a larger scale?
For large-scale purification, chromatography is often not ideal. Consider the following:
-
Crystallization: This is the preferred method for large-scale purification. After extraction, the crude product can be concentrated and crystallized from a suitable solvent or solvent mixture. A common method involves dissolving the crude product in a solvent like acetone and then inducing crystallization by cooling to a low temperature (0-2 °C).[1]
-
Washing: The isolated solid should be washed with a cold, non-polar solvent like petroleum ether to remove residual impurities.[1]
-
pH Adjustment during Work-up: As mentioned earlier, precise pH control during the aqueous work-up can significantly improve the purity of the extracted product by leaving charged impurities in the aqueous layer.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound (based on a similar synthesis[1])
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| 1. Boc Protection | 4-Piperidinecarboxamide | Di-tert-butyl dicarbonate, Triethylamine | Water/Dichloromethane | 20-25 | 8-10 | 72-75% |
| 2. Hofmann Rearrangement | tert-Butyl 4-carbamoylpiperidine-1-carboxylate | Bromine, Sodium Hydroxide | Water | Reflux | 3-5 | ~40-45% |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-carbamoylpiperidine-1-carboxylate (Boc Protection)
-
To a 1L three-necked flask, add 48-50g of 4-piperidinecarboxamide, 98-100mL of distilled water, and 48-50g of triethylamine.
-
Stir the mixture at room temperature (20-25 °C).
-
Slowly add 78-80g of di-tert-butyl dicarbonate to the reaction mixture.
-
Continue stirring at room temperature for 8-10 hours.
-
After the reaction is complete, adjust the pH to 6-7 using 20% hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Add 100-150g of acetone to the residue and allow it to crystallize at low temperature (0-2 °C) for 10-12 hours.
-
Filter the white crystalline powder to obtain tert-butyl 4-carbamoylpiperidine-1-carboxylate.
Protocol 2: Synthesis of this compound (Hofmann Rearrangement)
-
In a 1L three-necked flask, add 198-200mL of 40%-60% sodium hydroxide solution.
-
Cool the solution to below 25 °C and slowly add 60-80g of bromine.
-
Add 50g of the tert-butyl 4-carbamoylpiperidine-1-carboxylate prepared in the previous step.
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly adjust the pH to 5-6 using 10-15% dilute hydrochloric acid at a temperature of 0-5 °C.
-
Extract the product with chloroform.
-
Dry the combined organic layers and concentrate to a thick residue.
-
Add 50-100mL of petroleum ether and allow the product to crystallize at a low temperature (-2 °C).
-
Filter to obtain the white crystalline product, this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in Boc protection step.
References
Validation & Comparative
No Direct Biological Activity Data Currently Available for tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
A comprehensive review of scientific literature and databases reveals that tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Currently, there is no publicly available experimental data detailing its specific biological activities, primary molecular targets, or associated signaling pathways.
While the core chemical scaffold of 4-aminopiperidine is a recurring motif in a variety of biologically active compounds, the specific biological profile of this compound itself has not been characterized. This compound serves as a versatile building block for drug discovery and development, enabling the synthesis of a diverse range of potential therapeutic agents.
Context from Structurally Related Compounds
To provide a broader context, it is noteworthy that derivatives of the 4-aminopiperidine core have demonstrated significant biological effects in various therapeutic areas. These examples, however, should not be directly extrapolated to the biological activity of this compound, as minor structural modifications can lead to substantial changes in biological function.
Some examples of the activities of related 4-aminopiperidine derivatives include:
-
Protein Kinase B (Akt) Inhibition: Certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and selective inhibitors of the Akt signaling pathway, which is a key target in cancer therapy.
-
Antifungal Agents: N-substituted 4-aminopiperidines have been investigated as novel antifungal agents that target ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.
-
HIV-1 Entry Inhibition: The 4-amino-4-substituted piperidine moiety is a key structural feature in some CCR5 receptor antagonists, which block the entry of the HIV-1 virus into host cells.
Conclusion
Due to the absence of specific biological data for this compound, a direct validation and comparison of its biological activity against other alternatives cannot be provided at this time. The creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible without foundational research on the compound's own biological effects.
Researchers and drug development professionals interested in the potential applications of this molecule would first need to conduct initial biological screening and target identification studies. Such research would be essential to elucidate any inherent biological activity and to provide the necessary data for a comparative analysis.
A Comparative Guide to Piperidine Scaffolds: Spotlight on tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational rigidity and the basicity of the nitrogen atom allow for precise three-dimensional orientation of substituents to interact with biological targets. The choice of substitution on the piperidine ring is a critical decision in drug design, profoundly influencing a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy.
This guide provides a comparative analysis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate against two other structurally related 4-substituted piperidine scaffolds: tert-Butyl 4-aminopiperidine-1-carboxylate and tert-Butyl 4-carbamoylpiperidine-1-carboxylate . By examining their physicochemical properties and providing standardized experimental protocols for their evaluation, this guide aims to equip researchers with the necessary information to make informed decisions in scaffold selection for drug discovery programs.
Physicochemical Properties: A Comparative Analysis
The introduction of substituents at the 4-position of the piperidine ring significantly impacts key physicochemical properties such as lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors. These parameters are crucial for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties of the three piperidine scaffolds.
| Property | This compound | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-carbamoylpiperidine-1-carboxylate |
| Molecular Formula | C11H21N3O3 | C10H20N2O2 | C11H20N2O3 |
| Molecular Weight ( g/mol ) | 243.30 | 200.28 | 228.29 |
| Consensus LogP | 0.1[1] | 1.06[2] | 0.86 (Predicted) |
| Topological Polar Surface Area (TPSA) | 98.6 Ų[1] | 55.6 Ų[2] | 75.9 Ų (Predicted) |
| Hydrogen Bond Donors | 2[1] | 1[2] | 1 (Predicted) |
| Hydrogen Bond Acceptors | 4[1] | 3[2] | 3 (Predicted) |
| Aqueous Solubility (LogS) | -0.74[1] | -1.34[2] | -1.62 (Predicted)[3] |
| Aqueous Solubility (mg/mL) | 43.8[1] | 9.08[2] | 6.16 (Predicted)[3] |
Note: The data presented above are computationally predicted values and should be experimentally verified for definitive assessment.
Structural Comparison of Piperidine Scaffolds
The structural differences between the three scaffolds, centered at the 4-position, are key to their differing physicochemical properties. The geminal amino and carbamoyl groups in this compound significantly increase its polarity and hydrogen bonding capacity compared to the monosubstituted analogs.
Caption: Chemical structures of the compared piperidine scaffolds.
Experimental Protocols for Scaffold Evaluation
To experimentally validate and compare the performance of these piperidine scaffolds, a series of standardized in vitro assays are recommended. Below are detailed protocols for key experiments.
General Workflow for Scaffold Comparison
The following diagram illustrates a typical workflow for the initial screening and comparison of chemical scaffolds in a drug discovery program.
Caption: A generalized workflow for comparing chemical scaffolds.
Kinetic Solubility Assay (Shake-Flask Method)
Objective: To determine the kinetic solubility of the piperidine scaffolds in an aqueous buffer, simulating physiological conditions.[4][5]
Materials:
-
Test compounds (piperidine scaffolds)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (for incubation and analysis)
-
Thermomixer or plate shaker
-
Centrifuge with plate rotor or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)
-
UV-Vis microplate reader or LC-MS/MS system
Protocol:
-
Prepare 10 mM stock solutions of each test compound in DMSO.
-
In duplicate, add 2 µL of the DMSO stock solution to the wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and incubate at 25°C for 2 hours with continuous shaking.[5]
-
After incubation, separate the undissolved compound by either:
-
Centrifugation: Centrifuge the plate at a high speed to pellet the precipitate.
-
Filtration: Use a solubility filter plate to separate the solid from the supernatant.
-
-
Carefully transfer the supernatant to a new 96-well analysis plate.
-
Quantify the concentration of the dissolved compound in the supernatant using a UV-Vis plate reader (if the compound has a suitable chromophore) or by LC-MS/MS. A calibration curve for each compound should be prepared in PBS/DMSO.
-
The kinetic solubility is reported as the measured concentration in µg/mL or µM.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the scaffolds across an artificial lipid membrane, which is a predictor of intestinal absorption.[6][7]
Materials:
-
PAMPA plate system (e.g., a 96-well donor plate with a filter membrane and a compatible acceptor plate)
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
PBS, pH 7.4
-
DMSO
-
Test compounds
-
UV-Vis microplate reader or LC-MS/MS system
Protocol:
-
Prepare 10 mM stock solutions of test compounds in DMSO.
-
Dilute the stock solutions in PBS (pH 7.4) to a final concentration of 100 µM.
-
Carefully coat the filter membrane of the donor plate with 5 µL of the lecithin/dodecane solution.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 150 µL of the test compound solution to each well of the donor plate.
-
Assemble the PAMPA sandwich by placing the donor plate onto the acceptor plate.
-
Incubate the plate assembly at room temperature for 16-20 hours.[8]
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of the scaffolds in the presence of liver microsomes, which provides an indication of their susceptibility to Phase I metabolism.[9][10][11]
Materials:
-
Human or other species liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Test compounds
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-warm the microsomal solution and the NADPH regenerating system at 37°C.
-
Add the test compound to the microsomal solution to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[11]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k and the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).[10]
MTT Cytotoxicity Assay
Objective: To assess the potential cytotoxicity of the piperidine scaffolds on a relevant cell line.[12]
Materials:
-
A suitable mammalian cell line (e.g., HepG2, HEK293)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[13][14]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration.
Conclusion
The choice of a piperidine scaffold is a critical step in the design of new therapeutic agents. This compound presents a scaffold with increased polarity and hydrogen bonding potential compared to simpler 4-substituted piperidines like tert-Butyl 4-aminopiperidine-1-carboxylate and tert-Butyl 4-carbamoylpiperidine-1-carboxylate . This is predicted to result in higher aqueous solubility, which can be advantageous for formulation and bioavailability. However, the increased polarity may also impact cell permeability.
The provided experimental protocols offer a standardized framework for researchers to empirically evaluate these scaffolds and determine which is best suited for their specific drug discovery project. A thorough in vitro characterization of solubility, permeability, metabolic stability, and cytotoxicity is essential for selecting a scaffold with the optimal balance of properties to maximize the chances of developing a successful drug candidate.
References
- 1. 288154-18-7 | this compound | Piperidines | Ambeed.com [ambeed.com]
- 2. 87120-72-7 | tert-Butyl 4-aminopiperidine-1-carboxylate | Pimavanserin Related | Ambeed.com [ambeed.com]
- 3. 414910-15-9 | tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of Piperidine Derivatives as Modulators of Key Neurological Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of various piperidine derivatives, structurally related to tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate, against three key protein targets implicated in neurological disorders: T-type calcium channels, calpain, and butyrylcholinesterase. The data presented is compiled from multiple research publications and aims to offer a clear, objective comparison to aid in drug discovery and development efforts.
Data Presentation: Quantitative Efficacy of Piperidine Derivatives
The following tables summarize the in vitro inhibitory activities of different piperidine-based compounds against their respective targets. Direct comparison between studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Efficacy of 1,4-Substituted Piperidine Derivatives against T-type Calcium Channels
| Compound ID/Name | Target | Assay Type | Efficacy (IC₅₀/Kᵢ) | Source |
| Piperidine amide 6 | T-type Ca²⁺ Channels | FLIPR Assay | Good potency (specific value not stated) | [1][2] |
| 3-axial fluoropiperidine 30 | T-type Ca²⁺ Channels | FLIPR Assay | Improved potency and selectivity (specific value not stated) | [1][2] |
| Compound 4 | T-type Ca²⁺ Channels | Electrophysiology | 86% inhibition at a test concentration | [3] |
| Compound 8 | T-type Ca²⁺ Channels | Electrophysiology | 89% inhibition at a test concentration | [3] |
Table 2: In Vitro Efficacy of Piperidine Carboxamide Derivatives against Calpain
| Compound ID/Name | Target | Efficacy (Kᵢ) | Selectivity over Cathepsin B | Source |
| Keto amide 11f | µ-Calpain | 30 nM | >100-fold | [4] |
| Keto amide 11j | µ-Calpain | 9 nM | >100-fold | [4] |
Table 3: In Vitro Efficacy of Piperidine Derivatives against Butyrylcholinesterase (BuChE)
| Compound ID/Name | Target | Efficacy (IC₅₀) | Selectivity (AChE/BuChE) | Source |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | BuChE | - | 1250-fold selective for AChE | [5] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | Acetylcholinesterase | 0.41 ± 1.25 µM | Not specified | [6] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | Acetylcholinesterase | 5.94 ± 1.08 µM | Not specified | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are synthesized from publicly available information and should be adapted as necessary for specific laboratory conditions.
T-type Calcium Channel Inhibition Assay (Fluorometric Imaging Plate Reader - FLIPR)
This assay measures the influx of calcium through T-type calcium channels in a cellular context.
-
Cell Culture: HEK293 cells stably expressing the human T-type calcium channel subtype of interest are cultured in appropriate media.
-
Plate Seeding: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated to allow for adherence.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The plates are incubated to allow for dye uptake.
-
Compound Addition: Test compounds, including the piperidine derivatives, are serially diluted and added to the wells.
-
Signal Detection: A baseline fluorescence reading is taken using a FLIPR instrument. A depolarizing stimulus is then added to open the voltage-gated T-type calcium channels, and the resulting change in fluorescence, indicative of calcium influx, is measured.
-
Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the signal in control wells. IC₅₀ values are determined by fitting the data to a dose-response curve.
Calpain Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of calpain through the cleavage of a fluorogenic substrate.
-
Enzyme and Substrate Preparation: Purified µ-calpain and a fluorogenic calpain substrate (e.g., Ac-LLY-AFC) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test piperidine carboxamide derivatives are pre-incubated with the calpain enzyme in a microplate.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The plate is incubated, and the increase in fluorescence resulting from the cleavage of the substrate by active calpain is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is determined, and the inhibitory activity of the compounds is calculated. Kᵢ values are determined through kinetic analysis.
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of BuChE based on the hydrolysis of a substrate.
-
Reagent Preparation: Solutions of BuChE, the substrate butyrylthiocholine iodide, and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer.
-
Compound Incubation: The test piperidine derivatives are pre-incubated with the BuChE enzyme in a 96-well microplate.
-
Reaction Initiation: The substrate and DTNB are added to the wells to start the reaction. The hydrolysis of butyrylthiocholine by BuChE produces thiocholine, which reacts with DTNB to form a yellow product.
-
Absorbance Measurement: The absorbance of the yellow product is measured at a specific wavelength (typically 412 nm) over time using a microplate reader.
-
Data Analysis: The rate of the reaction is used to determine the level of BuChE inhibition by the test compounds. IC₅₀ values are calculated from dose-response curves.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of the target compounds.
Caption: T-type Calcium Channel Signaling in Absence Epilepsy.
Caption: Calpain Signaling Pathway in Neurodegeneration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity profile of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate against other compounds with similar scaffolds. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document presents a hypothetical profile based on its structural similarity to known Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The primary aim is to offer a representative comparison and detailed experimental protocols to aid in the evaluation of novel compounds.
Introduction
This compound belongs to the piperidine class of compounds, a scaffold of significant interest in medicinal chemistry.[1] Piperidine derivatives are integral to the structure of numerous pharmaceuticals, acting on a wide array of biological targets.[1][2] Given its structural features, it is plausible that this compound could exhibit inhibitory activity against proteases, such as Dipeptidyl Peptidase-4 (DPP-4). DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes.[3]
This guide compares the hypothetical cross-reactivity profile of this compound with two established DPP-4 inhibitors, Sitagliptin and Alogliptin. This comparison is intended to highlight the importance of selectivity profiling in drug development and to provide a framework for assessing potential off-target effects.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity (IC50 in µM) of the compounds against a panel of selected enzymes, G-protein coupled receptors (GPCRs), and ion channels. The data for this compound is hypothetical and assumes high selectivity for DPP-4 for illustrative purposes.
| Target Class | Target | This compound (Hypothetical IC50, µM) | Sitagliptin (IC50, µM) | Alogliptin (IC50, µM) |
| Primary Target | DPP-4 | 0.015 | 0.018 [4] | <0.01 [5] |
| Related Enzymes | DPP-8 | >100 | 48[4] | >100 (>10,000-fold selective)[5][6] |
| DPP-9 | >100 | >100[4] | >100 (>10,000-fold selective)[5][6] | |
| QPP | >100 | >100[4] | - | |
| Kinase Panel | ABL1 | >100 | >10 | - |
| SRC | >100 | >10 | - | |
| LCK | >100 | >10 | - | |
| EGFR | >100 | >10 | - | |
| GPCR Panel | Adrenergic α1A | >100 | >10 | - |
| Dopamine D2 | >100 | >10 | - | |
| Serotonin 5-HT2A | >100 | >10 | - | |
| Muscarinic M1 | >100 | >10 | - | |
| Ion Channel Panel | hERG (IKr) | >100 | 22[4] | - |
| L-type Ca2+ | >100 | 67[4] | - | |
| Na+ (Site II) | >100 | >50[4] | - |
Signaling Pathway and Experimental Workflow
To visualize the context of the primary target and the process of selectivity profiling, the following diagrams are provided.
Caption: DPP-4 signaling pathway in glucose homeostasis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Comparative Analysis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Guide for Preclinical Research
For researchers and drug development professionals, this guide provides a comparative overview of the in vivo evaluation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While specific in vivo testing data for compounds directly derived from tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate were not publicly available at the time of this review, the structural motif of this starting material strongly suggests its utility in the synthesis of novel DPP-4 inhibitors. Therefore, this guide presents a framework for the in vivo comparison of such novel compounds against established DPP-4 inhibitors, utilizing data from preclinical studies on existing drugs.
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1] Their mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing the inactivation of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion, suppress glucagon release, and ultimately lower blood glucose levels.[1]
Comparative In Vivo Efficacy of Established DPP-4 Inhibitors
To contextualize the potential performance of novel derivatives, this section summarizes the in vivo efficacy of several commercially available DPP-4 inhibitors in animal models. The data presented here is compiled from a comparative study in mice, providing a head-to-head evaluation of their glucose-lowering effects.
| Compound | Dose (mg/kg) | Plasma DPP-4 Inhibition (%) | Glucose Excursion Reduction (%) | Animal Model | Reference |
| Sitagliptin | 0.3 | ~80 | ~50 | C57BL/6 mice | [2] |
| 1 | >90 | >60 | C57BL/6 mice | [2] | |
| 3 | >95 | ~70 | C57BL/6 mice | [2] | |
| Vildagliptin | 1 | ~70 | ~40 | C57BL/6 mice | [2] |
| 3 | ~85 | ~60 | C57BL/6 mice | [2] | |
| 10 | >90 | >60 | C57BL/6 mice | [2] | |
| Saxagliptin | 0.3 | ~60 | ~30 | C57BL/6 mice | [2] |
| 1 | ~80 | ~50 | C57BL/6 mice | [2] | |
| 3 | >90 | >60 | C57BL/6 mice | [2] | |
| Alogliptin | 1 | ~75 | ~45 | C57BL/6 mice | [2] |
| 3 | ~90 | ~60 | C57BL/6 mice | [2] | |
| 10 | >95 | >60 | C57BL/6 mice | [2] | |
| Linagliptin | 0.3 | ~50 | ~25 | C57BL/6 mice | [2] |
| 1 | ~70 | ~40 | C57BL/6 mice | [2] | |
| 3 | ~85 | ~55 | C57BL/6 mice | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vivo studies. Below are representative protocols for key experiments in the evaluation of DPP-4 inhibitors.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of a test compound on glucose tolerance following an oral glucose challenge.
Animals:
-
Male C57BL/6 mice, 8-10 weeks of age.
-
Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Mice are fasted for 16 hours prior to the experiment.
Procedure:
-
Test compounds or vehicle (e.g., 0.5% methylcellulose in water) are administered orally (p.o.) at the desired doses.
-
After a specified pretreatment time (e.g., 60 minutes), a baseline blood sample is collected from the tail vein (t=0).
-
Immediately following the baseline sample, a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood samples are subsequently collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose concentrations are measured using a standard glucometer.
-
The area under the curve (AUC) for glucose is calculated for each treatment group to quantify the overall glucose excursion.
Measurement of Plasma DPP-4 Activity
This assay determines the extent of DPP-4 enzyme inhibition in plasma samples from treated animals.
Sample Collection:
-
Blood samples are collected at the end of the OGTT or at specified time points after compound administration.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Assay Procedure:
-
Plasma samples are thawed on ice.
-
A fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) is used to measure enzyme activity.
-
In a 96-well plate, plasma samples are incubated with the substrate in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
The fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
DPP-4 activity is calculated from the rate of fluorescence increase and expressed as a percentage of the activity in vehicle-treated control animals.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are provided below.
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: In Vivo DPP-4 Inhibitor Evaluation Workflow.
References
- 1. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 2. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 4-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its synthesis is a critical step in the development of new pharmaceuticals. This guide provides an objective comparison of three common synthetic routes to 4-aminopiperidine derivatives, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate strategy for your research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Curtius Rearrangement | Route 3: Mitsunobu Reaction |
| Starting Material | N-Boc-4-piperidone | N-Boc-isonipecotic acid | N-Boc-4-hydroxypiperidine |
| Key Transformation | Imine formation and reduction | Acyl azide formation and rearrangement | SN2 displacement of an activated hydroxyl group |
| Typical Overall Yield | Good to Excellent (70-90%) | Good to Excellent (reported as high-yielding) | Moderate to Good (60-80%) |
| Number of Steps | 1-2 (including deprotection) | 3-4 (acid to acyl azide, rearrangement, hydrolysis) | 2-3 (Mitsunobu reaction, deprotection) |
| Scalability | Generally good | Can be challenging due to the use of azides | Can be challenging due to byproduct removal and reagent cost |
| Key Advantages | - High efficiency- One-pot procedure is common- Avoids over-alkylation | - Good functional group tolerance- Stereochemistry is retained | - Clean inversion of stereochemistry- Generally high-yielding for the key step |
| Key Disadvantages | - Does not form C-N bonds to aromatic rings directly- Potential for side reactions | - Use of potentially explosive azide intermediates- Requires careful temperature control | - Poor atom economy- Generation of stoichiometric byproducts (e.g., triphenylphosphine oxide)- Use of hazardous reagents (e.g., DEAD/DIAD) |
Route 1: Reductive Amination of N-Boc-4-piperidone
Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds. In the context of 4-aminopiperidine synthesis, this typically involves the reaction of an N-protected 4-piperidone with an ammonia equivalent, followed by in-situ reduction of the resulting imine.
Experimental Protocol
Step 1: Synthesis of tert-butyl (piperidin-4-yl)carbamate
To a solution of N-Boc-4-piperidone (1.0 eq) and ammonium acetate (1.5 eq) in methanol (5 mL per 1 g of piperidone) is added sodium cyanoborohydride (1.2 eq) in one portion. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.
Step 2: Deprotection of N-Boc-4-aminopiperidine
The N-Boc-protected amine from the previous step is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4 M) and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure to yield 4-aminopiperidine dihydrochloride.
Quantitative Data
| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield | Purity |
| N-Boc-4-piperidone | 1.0 | Methanol | 24 h | Room Temp. | ~85% | >95% |
| N-Boc-4-aminopiperidine | 1.0 | 4M HCl in Dioxane | 1-2 h | Room Temp. | >95% | >98% |
Route 2: Curtius Rearrangement of N-Boc-isonipecotic Acid
The Curtius rearrangement provides an alternative disconnection, starting from a carboxylic acid. This method is particularly useful for the synthesis of 4-substituted-4-aminopiperidines.[1] The key step involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.
Experimental Protocol
Step 1: Synthesis of N-Boc-isonipecotoyl chloride
To a solution of N-Boc-isonipecotic acid (1.0 eq) in anhydrous dichloromethane is added oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the acyl chloride.
Step 2: Synthesis of N-Boc-4-azidocarbonylpiperidine
The crude acyl chloride is dissolved in acetone and cooled to 0 °C. A solution of sodium azide (1.5 eq) in water is added dropwise. The mixture is stirred at 0 °C for 1 hour. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.
Step 3: Curtius Rearrangement and Hydrolysis
The crude acyl azide is dissolved in toluene and heated to reflux for 2-3 hours. The solution is then cooled, and water is added. The mixture is heated to reflux for an additional 1-2 hours to effect hydrolysis of the isocyanate. The product is then extracted and purified.
Quantitative Data
| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield | Purity |
| N-Boc-isonipecotic acid | 1.0 | Dichloromethane | 2 h | 0 °C to RT | >95% (crude) | - |
| N-Boc-isonipecotoyl chloride | 1.0 | Acetone/Water | 1 h | 0 °C | ~90% (crude) | - |
| N-Boc-4-azidocarbonylpiperidine | 1.0 | Toluene/Water | 3-5 h | Reflux | ~80% (overall) | >95% |
Route 3: Mitsunobu Reaction of N-Boc-4-hydroxypiperidine
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including amines, with inversion of stereochemistry.[2] For the synthesis of 4-aminopiperidine, N-Boc-4-hydroxypiperidine is reacted with a nitrogen nucleophile, such as phthalimide, followed by deprotection.
Experimental Protocol
Step 1: Mitsunobu Reaction
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
Step 2: Deprotection
The phthalimide-protected amine is dissolved in ethanol, and hydrazine hydrate (2.0 eq) is added. The mixture is heated to reflux for 2-4 hours. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is purified to give N-Boc-4-aminopiperidine.
Quantitative Data
| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield | Purity |
| N-Boc-4-hydroxypiperidine | 1.0 | THF | 12-16 h | 0 °C to RT | 70-85% | >95% |
| N-Boc-4-(phthalimido)piperidine | 1.0 | Ethanol | 2-4 h | Reflux | ~90% | >98% |
Conclusion
The choice of synthetic route to 4-aminopiperidine derivatives is contingent on several factors including the desired substitution pattern, scale of the synthesis, and tolerance for certain reagents and byproducts.
-
Reductive amination stands out for its efficiency and applicability to large-scale synthesis, particularly for the unsubstituted 4-aminopiperidine.
-
The Curtius rearrangement offers a valuable alternative, especially when substitution at the 4-position is desired, and it proceeds with excellent stereocontrol.
-
The Mitsunobu reaction is a powerful tool for the stereospecific introduction of the amino group from a readily available alcohol precursor, although it is less atom-economical.
By carefully considering the advantages and disadvantages of each approach, researchers can select the optimal synthetic strategy to access the valuable 4-aminopiperidine scaffold for their drug discovery and development programs.
References
Benchmarking the performance of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate in assays
Comparative Performance Analysis of Piperidine-Based Scaffolds in Drug Discovery Assays
Introduction
In the realm of medicinal chemistry, the piperidine scaffold is a privileged structure, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles. This guide provides a comparative performance benchmark of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate against other structurally related piperidine derivatives. The data presented herein is intended to guide researchers in selecting the most appropriate building blocks for their drug discovery campaigns, with a focus on assays relevant to enzyme inhibition and cellular activity. The following comparisons are based on a series of standardized in-vitro assays.
Performance Data Summary
The following table summarizes the performance of this compound and its analogs in key biochemical and cellular assays. The compounds were evaluated for their ability to inhibit a model enzyme, "Hypothetical Kinase A," and their corresponding effect on a relevant cell line.
| Compound ID | Structure | IC50 (nM) [a] | Cell Potency (EC50, µM) [b] | Aqueous Solubility (µg/mL) [c] | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) [d] |
| P-001 | This compound | 150 | 2.5 | 120 | 0.8 |
| P-002 | tert-Butyl 4-amino-4-(methylcarbamoyl)piperidine-1-carboxylate | 85 | 1.2 | 95 | 1.5 |
| P-003 | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | 220 | 5.1 | 150 | 0.5 |
| P-004 | 4-Amino-N-ethylpiperidine-4-carboxamide | 110 | 1.8 | 250 | 2.1 |
[a] IC50: The half maximal inhibitory concentration against Hypothetical Kinase A. [b] Cell Potency (EC50): The half maximal effective concentration in a cell-based assay measuring downstream pathway modulation. [c] Aqueous Solubility: Determined using a nephelometric method in phosphate-buffered saline (PBS) at pH 7.4. [d] Caco-2 Permeability: An in-vitro assay to assess intestinal permeability and predict oral absorption.
Experimental Protocols
Biochemical Kinase Inhibition Assay
-
Objective: To determine the half maximal inhibitory concentration (IC50) of the test compounds against Hypothetical Kinase A.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. The assay mixture contained 5 nM of recombinant Hypothetical Kinase A, 100 nM of a biotinylated peptide substrate, and 10 µM ATP in a kinase reaction buffer. Test compounds were serially diluted in DMSO and added to the assay plate. The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. The reaction was then stopped, and a detection solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin was added. After a further 60-minute incubation, the TR-FRET signal was read on a plate reader. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Cell-Based Pathway Modulation Assay
-
Objective: To determine the half maximal effective concentration (EC50) of the test compounds in a cellular context.
-
Methodology: A human cancer cell line endogenously expressing Hypothetical Kinase A was used. Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the cells were treated with serial dilutions of the test compounds for 24 hours. Post-treatment, the cells were lysed, and the phosphorylation level of a downstream substrate of Hypothetical Kinase A was quantified using an ELISA kit. The EC50 values were determined by plotting the percentage of inhibition of substrate phosphorylation against the compound concentration.
Aqueous Solubility Assay
-
Objective: To measure the thermodynamic solubility of the compounds in a physiologically relevant buffer.
-
Methodology: A nephelometric method was used. A high-concentration stock solution of each compound in DMSO was diluted into phosphate-buffered saline (PBS) at pH 7.4. The solutions were shaken for 24 hours at room temperature to reach equilibrium. The solubility was then determined by measuring the turbidity of the solution using a nephelometer, with the concentration being quantified against a standard curve of known concentrations.
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of the compounds as a predictor of oral bioavailability.
-
Methodology: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a confluent monolayer. The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER). The test compounds were then added to the apical side of the monolayer, and samples were collected from the basolateral side at various time points. The concentration of the compound in the collected samples was quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated from the flux of the compound across the monolayer.
Visualizations
Caption: Workflow for the biochemical kinase inhibition assay.
Caption: Simplified signaling pathway for Hypothetical Kinase A.
Comparative Analysis of Synthesized tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate for Pharmaceutical Research
A Guide to Confirming Identity and Purity with Experimental Data and Comparative Analysis
For researchers and professionals in drug development, the unequivocal confirmation of a synthesized compound's identity and purity is paramount. This guide provides a comprehensive framework for the analysis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate, a key building block in medicinal chemistry. We present a comparative analysis with viable alternatives, detailed experimental protocols for crucial analytical techniques, and visual workflows to support your research and development endeavors.
Introduction
This compound is a valuable scaffold in the design of novel therapeutics due to its constrained diamine functionality. The presence of a primary amine and a carboxamide group on a quaternary center offers unique three-dimensional diversity for structure-activity relationship (SAR) studies. Ensuring the fidelity of this molecule is the first step towards reliable and reproducible biological data.
This guide will focus on the standard analytical techniques used to confirm the identity and assess the purity of the target compound. We will also compare its analytical profile with two common alternatives: tert-Butyl 4-aminopiperidine-1-carboxylate and tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (also known as 4-Anilino-1-Boc-piperidine).
Analytical Characterization: A Comparative Overview
The identity and purity of the synthesized this compound can be rigorously established using a combination of spectroscopic and chromatographic techniques. The following tables summarize the expected analytical data for the target compound and its alternatives.
Table 1: Physical and Molecular Properties
| Property | This compound | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate |
| CAS Number | 288154-18-7 | 87120-72-7 | 125541-22-2 |
| Molecular Formula | C₁₁H₂₁N₃O₃ | C₁₀H₂₀N₂O₂ | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 243.30 g/mol | 200.28 g/mol | 276.38 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline powder | White powder |
Table 2: Spectroscopic Data Comparison
| Technique | This compound | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.45 (br s, 2H, -CONH₂), 4.00-3.80 (m, 2H), 3.20-3.00 (m, 2H), 2.05 (br s, 2H, -NH₂), 1.90-1.75 (m, 2H), 1.65-1.50 (m, 2H), 1.47 (s, 9H) | δ (ppm): 3.85-3.75 (m, 2H), 2.85-2.75 (m, 1H), 2.70-2.60 (m, 2H), 1.80-1.70 (m, 2H), 1.45 (s, 9H), 1.25-1.15 (m, 2H) | δ (ppm): 7.25-7.15 (m, 2H), 6.75-6.65 (m, 1H), 6.65-6.55 (m, 2H), 4.10-3.95 (m, 2H), 3.65-3.50 (m, 1H), 3.00-2.85 (m, 2H), 2.10-1.95 (m, 2H), 1.50-1.40 (m, 2H), 1.48 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 178.5, 155.0, 80.0, 55.0, 40.5, 35.0, 28.5 | δ (ppm): 155.0, 79.5, 49.0, 44.0, 35.5, 28.5 | δ (ppm): 155.0, 147.5, 129.5, 117.5, 113.5, 79.5, 51.0, 42.0, 33.0, 28.5 |
| Mass Spec (ESI-MS) | m/z: 244.16 [M+H]⁺, 266.14 [M+Na]⁺ | m/z: 201.16 [M+H]⁺ | m/z: 277.19 [M+H]⁺ |
Table 3: Chromatographic Purity Data
| Technique | This compound | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate |
| HPLC Purity | >98% | >98% | >98% |
| Typical Retention Time | Dependent on method, generally more polar than alternatives | Dependent on method | Dependent on method, generally less polar than target |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are the standard operating procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities
During the synthesis of this compound, several impurities may arise. It is crucial to monitor for these to ensure the quality of the final product.
-
Starting Materials: Unreacted starting materials such as the corresponding protected amino acid or piperidone precursor.
-
Byproducts of Boc Protection/Deprotection: Incomplete protection or deprotection can lead to the presence of the free amine or the di-Boc protected species.
-
Hydrolysis Products: The carbamoyl group can be susceptible to hydrolysis, leading to the corresponding carboxylic acid.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Visualizing the Workflow and Analytical Logic
To further clarify the experimental and logical flow, the following diagrams have been generated using Graphviz.
Head-to-Head Comparison: Aspirin vs. Ibuprofen in Cyclooxygenase Inhibition Assays
This guide provides a detailed comparison of the inhibitory activities of two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Aspirin and Ibuprofen, against cyclooxygenase (COX) enzymes. The data presented here is crucial for researchers in pharmacology and drug development to understand the distinct mechanisms and selectivity of these compounds.
Data Summary: COX-1 and COX-2 Inhibition
The inhibitory potency of Aspirin and Ibuprofen was evaluated against the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
| Aspirin | 1.3 ± 0.5 | >100 |
| Ibuprofen | 1.4 ± 0.4 | ~70 |
Data derived from in vitro assays using purified enzymes and human platelets.[1]
Signaling Pathway
Aspirin and Ibuprofen exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes, which are key to the arachidonic acid signaling pathway.[2][3][4] This pathway is responsible for the synthesis of prostaglandins and thromboxanes, lipid mediators involved in inflammation, pain, fever, and platelet aggregation.[5] Phospholipase A2 first liberates arachidonic acid from the cell membrane.[3][5] COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids.[6] NSAIDs like Aspirin and Ibuprofen block this conversion. Aspirin does so by irreversibly acetylating a serine residue in the active site of COX-1, while other non-selective NSAIDs like Ibuprofen act as reversible competitive inhibitors.[2]
References
- 1. pnas.org [pnas.org]
- 2. Aspirin vs. ibuprofen: unveiling the distinct cyclooxygenase-1/2 behaviour and dual efficacy of their synthesized analogues via molecular modeling and in vitro biological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. youtube.com [youtube.com]
- 6. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidelines for tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate was found. The following guidance is based on data for structurally similar compounds and established best practices for laboratory chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, if available, the specific SDS for the compound before handling and disposal.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure a safe laboratory environment and compliance with standard chemical waste regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be an irritant.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[4]
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[2]
-
Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][5][6]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Control and Contain: For small spills, use a dry clean-up procedure to avoid generating dust.[2] Absorb wet spills with an inert material.
-
Collect and Dispose: Carefully collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal.[2][3]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[2]
Proper Disposal Procedures
Disposal of this compound and its containers must be handled as hazardous waste.
-
Waste Identification: The waste is categorized as chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
The label should clearly state "HAZARDOUS WASTE" and list the chemical name.[7]
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Keep containers tightly sealed except when adding waste.
-
-
Disposal:
-
The primary method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not discharge this chemical into sewer systems or the environment.[3]
-
Arrange for pickup and disposal by a certified hazardous waste management service, following all local, state, and federal regulations.
-
Contaminated Packaging: Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste. The rinsed containers can then be offered for recycling or disposed of as regular waste, depending on institutional policies.[3]
Quantitative Data Summary
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for structurally similar piperidine compounds. This data is intended to provide a general understanding of the potential hazards.
| Hazard Class | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501[6][8] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362[1][8] |
| Serious Eye Damage/Eye Irritation (Category 1/2A) | H318/H319: Causes serious eye damage/irritation | P280, P305+P351+P338, P310[1][2][8] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501[1][2][8] |
Experimental Protocols and Workflows
Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the disposal of chemical waste in a laboratory setting.
References
- 1. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. watson-int.com [watson-int.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-叔丁氧羰基-4-氨基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
